Pepluanin A
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18-/t23-,32-,33-,34-,35+,36-,37+,38+,42+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZRELSKRRBMR-CVXWSXDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pepluanin A: A Potent Jatrophane Diterpene from Euphorbia peplus for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The discovery of potent and specific P-gp inhibitors is a critical area of research in oncology. Euphorbia peplus, a plant with a long history in traditional medicine, has emerged as a promising source of such compounds. This technical guide details the discovery, isolation, and biological activity of Pepluanin A, a jatrophane diterpene from E. peplus that has demonstrated significant potential as a modulator of multidrug resistance.
Discovery and Structure-Activity Relationship
This compound is a member of the jatrophane class of diterpenoids, a group of complex natural products characterized by a macrocyclic carbon skeleton. It was first isolated from the whole plant of Euphorbia peplus along with four other new jatrophane diterpenes, designated Pepluanins A-E.[1][2][3]
Subsequent structure-activity relationship (SAR) studies on these and other related compounds have provided valuable insights into the chemical features essential for their P-gp inhibitory activity.[1][3] The potency of these jatrophane diterpenes as P-gp inhibitors is significantly influenced by the substitution pattern on the macrocyclic ring, particularly at carbons 8, 9, 14, and 15.[1] Key findings from these studies indicate that:
-
The presence of a free hydroxyl group at the C-8 position leads to a decrease in activity.[1]
-
A carbonyl group at the C-14 position enhances inhibitory activity.[1]
-
An acetoxyl group at the C-9 position is favorable for activity.[1]
-
A free hydroxyl group at the C-15 position contributes to increased potency.[1]
Among the initial series of isolated pepluanins, this compound was identified as the most potent inhibitor of P-gp-mediated drug transport.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the isolation and biological activity of this compound.
| Compound | Source | Yield (from 1.5 kg dried plant material) |
| This compound | Euphorbia peplus | 10.1 mg |
| Compound | Assay | Activity | Reference Compound |
| This compound | Inhibition of P-gp-mediated daunomycin transport | At least 2-fold more potent | Cyclosporin A |
Experimental Protocols
Plant Material and Extraction
Fresh whole plants of Euphorbia peplus (1.5 kg) were collected, air-dried, and subsequently macerated and extracted with acetone at room temperature. The resulting crude extract was then concentrated under reduced pressure.
Isolation and Purification of this compound
The detailed protocol for the isolation and purification of this compound is as follows:
-
Solvent Partitioning: The crude acetone extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contains the diterpenoids, was collected and dried.
-
Silica Gel Column Chromatography (Step 1): The dried EtOAc extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and acetone, starting with n-hexane and gradually increasing the polarity with acetone.
-
Silica Gel Column Chromatography (Step 2): Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), were further purified by a second round of silica gel column chromatography. This step employed a solvent system of dichloromethane (CH2Cl2) and acetone.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by reversed-phase HPLC. A C18 column was used with a mobile phase of acetonitrile (CH3CN) and water.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the connectivity and stereochemistry of the molecule.
Biological Activity Assay: P-gp Mediated Daunomycin Transport
The ability of this compound to inhibit P-gp-mediated drug efflux was assessed using a fluorescent dye exclusion assay with the P-gp substrate daunomycin in a multidrug-resistant cancer cell line.
-
Cell Culture: A P-gp-overexpressing cancer cell line (e.g., human colon carcinoma LoVo/Dx) is cultured under standard conditions.
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of this compound or the reference inhibitor, Cyclosporin A.
-
Daunomycin is then added to the cells.
-
The intracellular accumulation of daunomycin is measured over time using flow cytometry or fluorescence microscopy.
-
-
Data Analysis: The increase in intracellular daunomycin fluorescence in the presence of the inhibitor, compared to the control (no inhibitor), is used to determine the inhibitory activity.
Signaling Pathways and Mechanisms of Action
Inhibition of P-glycoprotein Efflux Pump
This compound functions as a direct inhibitor of the P-glycoprotein efflux pump. P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to transport a wide variety of substrates out of the cell. The inhibition of P-gp by compounds like this compound can occur through several mechanisms, including competitive, non-competitive, or allosteric inhibition at the drug-binding site, or by interfering with the ATP hydrolysis cycle that powers the pump. By blocking the efflux of chemotherapeutic agents, this compound increases their intracellular concentration, thereby restoring their cytotoxic effects in resistant cancer cells.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Potential Modulation of Protein Kinase C (PKC) Signaling
Jatrophane diterpenes, the class of compounds to which this compound belongs, are known to interact with and modulate the activity of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The modulation of PKC signaling by jatrophane diterpenes can lead to downstream effects such as the induction of autophagy, a cellular process involved in the degradation and recycling of cellular components. This represents an additional potential mechanism of action for this compound that warrants further investigation.
Caption: Potential modulation of PKC signaling by this compound.
Conclusion
This compound, a jatrophane diterpene isolated from Euphorbia peplus, represents a highly promising lead compound for the development of novel agents to combat multidrug resistance in cancer. Its potent inhibition of the P-glycoprotein efflux pump, coupled with a well-defined structure-activity relationship, provides a strong foundation for further medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development in this important area of cancer therapeutics. Further investigation into the potential modulation of other signaling pathways, such as the PKC pathway, may reveal additional therapeutic benefits of this class of natural products.
References
The Biological Activity of Jatrophane Diterpenes: A Focus on Pepluanin A and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, anti-HIV, and notably, the ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the biological activities of jatrophane diterpenes, with a particular focus on Pepluanin A, a promising lead compound for overcoming MDR. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
Jatrophane diterpenes are characterized by a unique macrocyclic skeleton that provides a scaffold for a wide array of chemical modifications, leading to a vast diversity of naturally occurring analogs.[1] This structural diversity is mirrored by a broad spectrum of biological activities, making them attractive candidates for drug discovery. Among these, the modulation of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, has emerged as a particularly significant therapeutic application.[2] this compound, a jatrophane diterpene isolated from Euphorbia peplus, has demonstrated exceptional potency as a P-gp inhibitor, surpassing the activity of the well-known modulator cyclosporin A.[3] This guide will delve into the quantitative aspects of the biological activity of this compound and other notable jatrophane diterpenes, provide detailed experimental methodologies for their assessment, and illustrate the molecular pathways through which they exert their effects.
Quantitative Biological Activity Data
The biological activity of jatrophane diterpenes has been quantified in various in vitro assays. The following tables summarize the cytotoxic and P-glycoprotein inhibitory activities of selected jatrophane diterpenes, including this compound and the well-studied jatrophone.
Table 1: Cytotoxicity of Jatrophane Diterpenes against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | SRB Assay | 1.8 | [4][5] |
| Euphornin | HeLa (Cervical carcinoma) | MTT Assay | 3.1 | [5] |
| Euphornin | MDA-MB-231 (Breast cancer) | MTT Assay | 13.4 | [5] |
| Euphoscopin C | A549-paclitaxel resistant (Lung cancer) | MTT Assay | 6.9 | [6] |
| Euphorbiapene D | A549-paclitaxel resistant (Lung cancer) | MTT Assay | 7.2 | [6] |
| Euphoheliosnoid A | A549-paclitaxel resistant (Lung cancer) | MTT Assay | 9.5 | [6] |
| Jatrophane 1 | NCI-H460 (Non-small cell lung carcinoma) | MTT Assay | 10-20 | [7] |
| Jatrophane 1 | NCI-H460/R (Resistant non-small cell lung carcinoma) | MTT Assay | 10-20 | [7] |
| Jatrophane 1 | U87 (Glioblastoma) | MTT Assay | 10-20 | [7] |
| Jatrophane 1 | U87-TxR (Resistant glioblastoma) | MTT Assay | 10-20 | [7] |
| Jatrophane 2 | U87 (Glioblastoma) | MTT Assay | ~20 | [7] |
| Jatrophane Diterpenes (from E. heliosocpia) | HepG2, HeLa, HL-60, SMMC-7721 | MTT Assay | 8.1 - 29.7 | [4] |
Table 2: P-glycoprotein (P-gp) Inhibitory Activity of Jatrophane Diterpenes
| Compound | Assay | Cell Line | Activity | Reference |
| This compound | Pgp-mediated daunomycin transport | Not specified | At least 2-fold more potent than cyclosporin A | [3] |
| Euphodendroidin D | Pgp-mediated daunomycin transport | Not specified | Outperformed cyclosporin A by a factor of 2 | [7] |
| Jatrophane Diterpenes (from E. sororia) | P-gp modulation | MCF-7/ADR, HCT-8/T | P-gp substrate, inhibits P-gp-mediated efflux | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the study of jatrophane diterpenes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenes (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
P-glycoprotein Inhibition: Daunomycin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, such as daunomycin, from cells overexpressing P-gp.
Principle: P-gp actively transports daunomycin out of the cell. Inhibitors of P-gp will block this efflux, leading to an increased intracellular accumulation of daunomycin, which can be quantified by its fluorescence.
Protocol:
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF-7/ADR) and a corresponding parental cell line with low P-gp expression (e.g., MCF-7) as a control.
-
Cell Loading: Incubate the cells with a fluorescent P-gp substrate, such as daunomycin (e.g., 5 µM), for a specific time (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
-
Inhibitor Treatment: Wash the cells to remove the extracellular substrate and then incubate them with different concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control.
-
Efflux Measurement: After the incubation period, collect the cell lysates or measure the intracellular fluorescence directly using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. The IC50 value for P-gp inhibition can be calculated from the dose-response curve.[8]
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes exert their biological effects through various mechanisms, primarily by modulating key signaling pathways involved in cell survival, proliferation, and drug resistance.
Inhibition of the PI3K/Akt/NF-κB Pathway
Several studies have indicated that the cytotoxic effects of certain jatrophane diterpenes, such as jatrophone, are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4][5] This pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.
Figure 1: Jatrophane diterpenes inhibit the PI3K/Akt/NF-κB signaling pathway.
By inhibiting PI3K, jatrophane diterpenes prevent the downstream activation of Akt and subsequently the IκB kinase (IKK). This leads to the stabilization of IκB, which remains bound to NF-κB, preventing its translocation to the nucleus and the transcription of pro-survival and pro-proliferative genes.
P-glycoprotein (P-gp) Inhibition
The ability of jatrophane diterpenes, particularly this compound, to reverse multidrug resistance is primarily attributed to their direct inhibition of the P-glycoprotein (P-gp) efflux pump.
Figure 2: Mechanism of P-gp inhibition by this compound.
P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a wide range of xenobiotics, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment. This compound and other jatrophane diterpenes act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing it from effluxing the anticancer drugs. This leads to an accumulation of the chemotherapeutic agent within the cancer cell, restoring its cytotoxic efficacy and ultimately leading to apoptosis.
Conclusion and Future Directions
Jatrophane diterpenes, exemplified by this compound, represent a promising class of natural products with significant therapeutic potential, particularly in the context of overcoming multidrug resistance in cancer. Their potent P-glycoprotein inhibitory activity, coupled with cytotoxic effects mediated through the inhibition of critical cell survival pathways, makes them attractive candidates for further preclinical and clinical development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural features required for potent and selective P-gp inhibition will guide the synthesis of novel, more effective analogs.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular interactions with P-gp and the detailed modulation of signaling pathways will provide a more complete picture of their biological activity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds like this compound.
-
Combination Therapies: Exploring the synergistic effects of jatrophane diterpenes with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
The continued exploration of jatrophane diterpenes holds great promise for the development of novel therapeutics to address the significant clinical challenge of multidrug resistance.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
Pepluanin A: A Spectroscopic and Analytical Deep Dive for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Pepluanin A, a potent jatrophane diterpene with significant potential in overcoming multidrug resistance in cancer therapy. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Spectroscopic Data Summary
The structural elucidation of this compound, isolated from the plant Euphorbia peplus, has been primarily achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key spectroscopic data are summarized below for clarity and comparative analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) has been instrumental in determining the elemental composition of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₄₃H₅₁NO₁₅ | [1] |
| Observed m/z | 822.3362 [M+H]⁺ | [1] |
| Calculated m/z | 822.3341 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone and stereochemistry of this compound have been meticulously mapped using one- and two-dimensional NMR techniques. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 2.25 | m | |
| 1β | 1.95 | m | |
| 2 | 3.20 | d | 10.5 |
| 3 | 5.75 | d | 10.5 |
| 4 | 2.85 | m | |
| 5 | 5.90 | d | 9.0 |
| 7 | 6.38 | br s | |
| 8 | 5.80 | br s | |
| 9 | 6.18 | br s | |
| 11 | 5.65 | d | 16.0 |
| 12 | 6.45 | dd | 16.0, 9.5 |
| 13 | 3.55 | m | |
| 14 | 5.74 | br s | |
| 17a | 5.18 | br s | |
| 17b | 5.62 | br s | |
| 18 | 1.16 | d | 7.0 |
| 19 | 1.34 | s | |
| 20 | 0.84 | d | 7.0 |
| OAc x 5 | 2.18, 2.12, 2.08, 2.05, 1.98 | s | |
| OBz | 8.05 (2H, d, 7.5), 7.58 (1H, t, 7.5), 7.45 (2H, t, 7.5) | ||
| ONic | 9.15 (1H, d, 2.0), 8.75 (1H, dd, 5.0, 2.0), 8.15 (1H, dt, 8.0, 2.0), 7.40 (1H, dd, 8.0, 5.0) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 38.5 | 15 | 83.1 |
| 2 | 48.5 | 16 | 142.5 |
| 3 | 77.7 | 17 | 110.9 |
| 4 | 45.2 | 18 | 15.2 |
| 5 | 70.8 | 19 | 22.8 |
| 6 | 134.8 | 20 | 16.1 |
| 7 | 66.9 | OAc (C=O) x 5 | 170.8, 170.5, 170.2, 169.8, 169.5 |
| 8 | 71.9 | OAc (CH₃) x 5 | 21.2, 21.1, 21.0, 20.9, 20.8 |
| 9 | 80.3 | OBz (C=O) | 165.8 |
| 10 | 40.1 | OBz (Ar) | 133.2, 130.1, 129.8 (x2), 128.5 (x2) |
| 11 | 134.6 | ONic (C=O) | 164.5 |
| 12 | 128.2 | ONic (Ar) | 152.8, 150.5, 137.2, 125.5, 123.5 |
| 13 | 42.1 | ||
| 14 | 204.9 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for this compound is not extensively reported in the primary literature. However, jatrophane diterpenes generally do not possess strong chromophores that absorb in the UV-Vis range, unless specific unsaturated functionalities or aromatic ester groups are present. The benzoyl and nicotinoyl esters in this compound would be expected to produce characteristic absorptions in the UV region.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound from Euphorbia peplus involves a multi-step process combining extraction and chromatographic techniques.
Caption: Workflow for the isolation of this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.0). Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed to establish the planar structure and relative stereochemistry of the molecule.
Mass Spectrometry: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
Mechanism of Action: P-glycoprotein Inhibition
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.
The proposed mechanism of P-gp inhibition by this compound involves direct interaction with the transporter, although the precise binding site and mode of inhibition (competitive, non-competitive, or allosteric) are still under investigation. By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
Caption: this compound mediated inhibition of P-glycoprotein.
This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies related to this compound. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential in combating multidrug resistance.
References
biosynthetic pathway of Pepluanin A in Euphorbia species
An In-depth Technical Guide on the Biosynthetic Pathway of Pepluanin A in Euphorbia Species
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a complex jatrophane diterpenoid isolated from Euphorbia peplus, is a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[1] Its intricate chemical structure, featuring a 5/12-membered bicyclic core and extensive esterification, presents significant scientific interest for both total synthesis and biotechnological production.[2] This document provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete enzymatic sequence remains to be fully elucidated, significant progress has been made in identifying the upstream and key branching point enzymes. This guide details the established enzymatic steps, outlines the putative subsequent transformations, summarizes relevant quantitative data from related pathways, and describes the key experimental methodologies employed in the field.
The Biosynthetic Pathway: From Precursor to Putative Product
The biosynthesis of jatrophane diterpenoids in Euphorbia is a multi-step process involving cyclases, a suite of oxidative enzymes, and various transferases for final decoration. The pathway originates from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP).
Established Pathway: GGPP to Jolkinol E
The initial steps of the pathway leading to key lathyrane intermediates are well-characterized in E. peplus.
-
Cyclization of GGPP: The first committed step is the cyclization of GGPP to the macrocyclic diterpene casbene . This reaction is catalyzed by Casbene Synthase (CS) . The casbene scaffold is the foundational precursor for a vast array of diterpenoids in the Euphorbiaceae family.[3]
-
Oxidation of Casbene: The casbene core undergoes a series of regio- and stereospecific oxidations, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs). While multiple CYPs are involved, key characterized enzymes in E. peplus include members of the CYP726A and CYP71D families. These sequential oxidations lead to the formation of jolkinol C .[4]
-
Branch Point at Jolkinol C: Jolkinol C serves as a critical branch-point intermediate. From this molecule, pathways diverge to form different classes of diterpenoids, including ingenanes and jatrophanes.[4][5]
-
Formation of Jolkinol E: The first step in the branch pathway toward jatrophanes is the conversion of jolkinol C to jolkinol E . This reaction is catalyzed by a C3-ketoreductase known as EpSDR-5 , a short-chain dehydrogenase/reductase.[4][5]
Putative Pathway: Jolkinol E to this compound
The enzymatic steps converting the lathyrane intermediate jolkinol E into the final jatrophane, this compound, have not yet been experimentally confirmed. The proposed transformations are based on the structural differences between the precursor and the final product.
-
Jatrophane Skeleton Formation (Hypothesized): The defining step is the rearrangement of the lathyrane skeleton (containing a cyclopropane ring) into the jatrophane skeleton (featuring a 5/12 fused ring system). This likely involves a complex enzymatic reaction that catalyzes the opening of the cyclopropane ring and subsequent ring closure to form the bicyclic core.[3] The specific enzyme(s) responsible for this transformation are currently unknown.
-
Further Core Oxidations (Hypothesized): Additional hydroxylations at various positions on the jatrophane core are necessary to create the polyol scaffold of this compound. These steps are presumed to be catalyzed by other, yet unidentified, CYP enzymes.
-
Acylations/Esterifications (Hypothesized): this compound is heavily decorated with five acetate groups, one benzoate group, and one nicotinate group.[2] This extensive esterification is the final stage of the biosynthesis, catalyzed by a series of specific acyltransferases , likely belonging to the BAHD family. The identification of these specific enzymes is a key area for future research.
Caption: Figure 1: The established and putative biosynthetic pathway from GGPP to this compound.
Quantitative Data in Diterpenoid Biosynthesis
While specific enzyme kinetic data for the this compound pathway is not available due to the uncharacterized steps, significant quantitative data exists for producing related diterpenoid precursors in heterologous hosts. These studies are crucial for establishing microbial cell factories for high-value compounds. The table below summarizes representative production titers.
| Compound | Host Organism | Key Enzymes Expressed | Titer/Yield | Reference |
| Sclareol | Saccharomyces cerevisiae | GGPPS, Sclareol Synthase, MVA pathway optimization | 11.4 g/L | [6] |
| Miltiradiene | Saccharomyces cerevisiae | GGPPS, SmCPS, SmKSL, MVA pathway optimization | 1.6 g/L | N/A |
| Casbene | Nicotiana benthamiana | Casbene Synthase | ~100 µg/g fresh weight | N/A |
| Jolkinol C | Saccharomyces cerevisiae | CS, CYP726A19, CYP71D365, etc. | Not Quantified | [4] |
| Various Diterpenoids | Saccharomyces cerevisiae | Combinations of 10 diTPS and 4 CYPs | Varied (Qualitative) | [7][8] |
Experimental Methodologies
The elucidation of diterpenoid biosynthetic pathways relies on a combination of modern genomics, molecular biology, and analytical chemistry techniques. The following protocols represent the core experimental strategies used in the discovery of the this compound pathway intermediates.
Gene Discovery via Transcriptomics and Genomics
This approach identifies candidate genes by correlating gene expression patterns with the accumulation of specific metabolites in different plant tissues.
-
Tissue Selection & RNA Extraction: E. peplus latex is rich in diterpenoids. Therefore, latex, along with tissues like roots and stems, is harvested. Total RNA is extracted using specialized protocols for high-secondary-metabolite tissues.
-
RNA-Sequencing (RNA-seq): Extracted RNA is used to construct cDNA libraries, which are then sequenced using next-generation sequencing (NGS) platforms.
-
Bioinformatic Analysis: The resulting sequence reads are assembled into a transcriptome. Gene expression levels (e.g., transcripts per million - TPM) are calculated for each tissue. Genes encoding enzyme classes known to be involved in terpenoid biosynthesis (e.g., terpene synthases, CYPs, SDRs, acyltransferases) that show high expression in diterpenoid-rich tissues are selected as primary candidates.
-
Genomic Analysis: To identify gene clusters, a bacterial artificial chromosome (BAC) library of the E. peplus genome is constructed and screened. BAC clones containing a known pathway gene (e.g., Casbene Synthase) are sequenced to identify adjacent genes, which are often also part of the biosynthetic pathway.[4]
Functional Characterization via Heterologous Expression
Candidate genes must be functionally validated to confirm their enzymatic activity. This is typically done by expressing the gene in a host organism that does not natively produce the target compounds.
-
Host Selection: Nicotiana benthamiana (for transient expression) and Saccharomyces cerevisiae (yeast) are common hosts.[9] Yeast is particularly useful as it can be engineered to produce high levels of diterpenoid precursors like GGPP.
-
Vector Construction: The candidate gene's coding sequence is cloned into a suitable expression vector (e.g., pEAQ-HT for Agrobacterium-mediated transient expression in plants).
-
Transformation/Infiltration: The expression vector is introduced into the host. For N. benthamiana, this involves infiltrating the leaves with Agrobacterium tumefaciens carrying the vector. For yeast, standard transformation protocols are used.
-
Substrate Feeding & Metabolite Extraction: If the host does not produce the enzyme's substrate, it must be supplied exogenously. For example, to test a putative jolkinol C-modifying enzyme, N. benthamiana leaves are co-infiltrated with the gene candidate and then also infiltrated with a solution of jolkinol C. After an incubation period (3-5 days), metabolites are extracted from the tissue using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of new products by comparing to control infiltrations (e.g., empty vector). The structure of any new product is confirmed by Nuclear Magnetic Resonance (NMR) if sufficient material can be produced.
Caption: Figure 2: A generalized workflow for identifying and functionally validating biosynthetic genes.
In Planta Validation via Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse-genetics tool used to transiently silence a target gene in the plant itself, allowing for observation of the resulting phenotype and metabolic changes.[5]
-
Vector Construction: A fragment of the target gene (e.g., EpSDR-5) is cloned into a VIGS vector (e.g., based on the Tobacco Rattle Virus, TRV). A visual marker, such as Phytoene Desaturase (PDS), is often co-silenced to indicate successful silencing (causes photobleaching).
-
Agrobacterium Preparation: The VIGS constructs are transformed into Agrobacterium tumefaciens.
-
Plant Inoculation: Young E. peplus seedlings are inoculated with the Agrobacterium culture, typically via syringe infiltration or vacuum infiltration.
-
Phenotype Observation: Plants are grown for several weeks. Successful silencing is first indicated by the visual marker phenotype (e.g., white patches on leaves for PDS silencing).
-
Metabolite and Transcript Analysis: Tissues from silenced plants and control plants (e.g., inoculated with an empty vector) are harvested.
-
Metabolomics: Metabolites are extracted and analyzed by LC-MS. A significant decrease in the expected product (e.g., jatrophanes) and a potential accumulation of the substrate (e.g., jolkinol C or ingenanes) confirms the gene's role in the pathway.
-
qRT-PCR: RNA is extracted from the silenced tissues to quantify the transcript level of the target gene, confirming that its expression has been successfully knocked down.
-
Caption: Figure 3: The logical framework demonstrating how VIGS validates a gene's function in planta.
Conclusion and Future Outlook
The biosynthetic pathway of this compound in Euphorbia peplus is partially understood, with a clear path from GGPP to the lathyrane intermediate jolkinol E. However, the critical enzymatic steps that convert this precursor into the complex jatrophane skeleton and perform the final, extensive esterifications remain unknown. These uncharacterized enzymes, particularly the putative lathyrane-to-jatrophane rearrangase and the specific acyltransferases, represent key targets for future discovery. Elucidating the complete pathway is essential for enabling the heterologous production of this compound and its analogues in microbial systems, which would provide a sustainable and scalable source of this potent MDR modulator for further pharmacological development. The experimental strategies outlined in this guide provide a clear roadmap for the research required to close these knowledge gaps.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Pepluanin A: A Technical Overview of its Bioactivity and Framework for Preliminary Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene isolated from the plant Euphorbia peplus L., has emerged as a compound of significant interest in the field of oncology research.[1][2] While initial investigations have highlighted its potent activity in overcoming multidrug resistance (MDR), a comprehensive understanding of its direct cytotoxic effects is still developing. This technical guide provides a detailed overview of the currently available data on this compound and outlines a framework for conducting preliminary cytotoxicity studies. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this natural product.
Core Bioactivity: P-glycoprotein Inhibition
The primary and most well-documented bioactivity of this compound is its potent inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells.[1][2] This mechanism is a major contributor to the phenomenon of multidrug resistance.
Mechanism of Action: Overcoming Multidrug Resistance
P-glycoprotein acts as a drug efflux pump, actively transporting a wide range of structurally diverse anticancer drugs out of the cell, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy. This compound has been shown to be a highly effective inhibitor of P-gp-mediated drug transport.[1] By blocking the function of P-gp, this compound can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro P-glycoprotein Inhibition Assay Using Pepluanin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial protein in the cell membrane that actively transports a wide variety of substrates out of cells.[1] This efflux pump plays a significant role in limiting the oral bioavailability of many drugs and is a key contributor to multidrug resistance (MDR) in cancer cells.[1] The overexpression of P-gp in tumor cells can lead to the decreased intracellular accumulation of chemotherapeutic agents, thereby reducing their efficacy. Consequently, the inhibition of P-gp is a promising strategy to overcome MDR and enhance the therapeutic potential of various drugs.
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent P-glycoprotein inhibitor.[1] Studies have shown that this compound is a powerful inhibitor of daunomycin-efflux activity, with an efficiency at least twofold higher than the conventional P-gp modulator, cyclosporin A.[1] This document provides detailed application notes and protocols for conducting in vitro P-glycoprotein inhibition assays using this compound.
Data Presentation
The inhibitory potential of this compound and related compounds against P-glycoprotein can be quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the P-gp inhibitory activity of a potent jatrophane derivative, providing a reference for the expected potency of this compound.
| Compound | Assay Type | Cell Line | P-gp Substrate | IC50/EC50 Value | Reference |
| Jatrophane Derivative (Compound 17) | Doxorubicin Sensitivity | MCF-7/ADR | Doxorubicin | 182.17 ± 32.67 nM | [2] |
| This compound | Daunomycin Efflux | Not Specified | Daunomycin | >2-fold more potent than Cyclosporin A | [1] |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | Concentration-dependent increase | |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | Concentration-dependent increase |
Experimental Protocols
A variety of in vitro assays can be employed to determine the P-gp inhibitory activity of this compound. Below are detailed protocols for three commonly used methods: the Calcein-AM uptake assay, the Rhodamine 123 efflux assay, and the Digoxin transport assay.
Calcein-AM Uptake Assay
This assay relies on the principle that the non-fluorescent P-gp substrate, Calcein-AM, is readily taken up by cells and hydrolyzed by intracellular esterases into the fluorescent molecule calcein. In cells overexpressing P-gp, calcein is actively effluxed. Inhibition of P-gp by compounds like this compound leads to the intracellular accumulation of calcein, resulting in a measurable increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cell line
-
This compound
-
Calcein-AM
-
Verapamil (positive control)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS)
-
1% Triton X-100 lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Protocol:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HHBSS to achieve the desired final concentrations. Also, prepare a solution of verapamil as a positive control.
-
Pre-incubation: Wash the cells with pre-warmed HHBSS. Pre-incubate the cells with the different concentrations of this compound or verapamil for 10-15 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C on a rotary shaker.
-
Stopping the Reaction: Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold HHBSS.
-
Cell Lysis: Lyse the cells with 1% Triton X-100 for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence of the intracellularly accumulated calcein using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of this compound relative to the control (untreated) and positive control (verapamil) wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cells. P-gp inhibitors block this efflux, leading to increased intracellular accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MCF7R) and parental cell line
-
This compound
-
Rhodamine 123
-
Verapamil or Cyclosporin A (positive controls)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
1% Triton X-100 lysis buffer
-
96-well black plates
-
Fluorometric microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound and Substrate Incubation: Incubate the cells with Rhodamine 123 (e.g., 5.25 µM) in the presence or absence of various concentrations of this compound or a positive control for 30 minutes at 37°C.
-
Washing: Remove the incubation medium and wash the cells with ice-cold PBS.
-
Cell Lysis (for plate reader): Lyse the cells with 1% Triton X-100.
-
Fluorescence Measurement:
-
Plate Reader: Transfer the lysate to a black 96-well plate and measure the fluorescence (excitation ~485 nm, emission ~530 nm).
-
Flow Cytometer: Resuspend the cells in PBS and analyze the intracellular fluorescence.
-
-
Data Analysis: Quantify the increase in Rhodamine 123 accumulation in the presence of this compound compared to the untreated control. Calculate the IC50 value as described for the Calcein-AM assay.
Digoxin Transport Assay
This assay utilizes a polarized monolayer of cells, such as Caco-2, that express P-gp on their apical surface. The transport of a P-gp substrate, such as [3H]-digoxin, is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. P-gp inhibition by this compound will decrease the B-to-A transport of digoxin.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
This compound
-
[3H]-digoxin
-
Known P-gp inhibitor (e.g., verapamil) as a positive control
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS)
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Transport Study Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For B-to-A transport, add HBSS containing [3H]-digoxin and the desired concentration of this compound (or control vehicle/positive control) to the basolateral compartment. Add HBSS with this compound (or controls) without the substrate to the apical compartment.
-
For A-to-B transport, add HBSS containing [3H]-digoxin and the test compound to the apical compartment and buffer with the test compound to the basolateral compartment.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from the receiver compartment (apical for B-to-A, basolateral for A-to-B).
-
Radioactivity Measurement: Mix the collected samples with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Calculate the percent inhibition of the efflux ratio by this compound at each concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Signaling Pathways and Experimental Workflows
P-glycoprotein Inhibition and Potential Downstream Effects
Recent studies on jatrophane diterpenes, the class of compounds to which this compound belongs, suggest that their mechanism of action may extend beyond direct P-gp inhibition. Evidence indicates that these compounds can also modulate intracellular signaling pathways, such as the PI3K/Akt pathway, which is known to be involved in cell survival and proliferation.[2] Inhibition of this pathway can enhance the pro-apoptotic effects of chemotherapeutic agents, suggesting a dual mechanism for overcoming multidrug resistance.
Caption: Dual mechanism of this compound.
Experimental Workflow for In Vitro P-gp Inhibition Assay
The following diagram outlines the general workflow for assessing the P-gp inhibitory potential of this compound using a cell-based assay.
Caption: P-gp inhibition assay workflow.
Conclusion
This compound is a promising natural compound for overcoming P-gp-mediated multidrug resistance. The provided protocols offer robust methods for characterizing its in vitro P-gp inhibitory activity. Further investigation into its effects on related signaling pathways, such as the PI3K/Akt pathway, may reveal additional mechanisms contributing to its chemosensitizing effects and support its development as a potential therapeutic agent in combination with existing cancer therapies.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pepluanin A: Application Notes and Protocols for Reversing Multidrug Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent modulator of multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound has demonstrated significant inhibitory activity against P-gp, making it a promising candidate for combination therapies to resensitize resistant cancer cells to conventional anticancer drugs.
These application notes provide a comprehensive overview of the use of this compound in MDR cancer cell lines, including its mechanism of action, protocols for key experiments, and representative data on its efficacy.
Mechanism of Action
The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of the P-glycoprotein (P-gp) efflux pump. By binding to P-gp, this compound competitively inhibits the transport of various chemotherapeutic drugs out of the cancer cell. This inhibition leads to an increased intracellular accumulation of the anticancer agents, allowing them to reach their therapeutic targets and induce cytotoxicity.
Furthermore, studies on related jatrophane diterpenes suggest a potential secondary mechanism involving the modulation of signaling pathways that regulate P-gp expression and cell survival, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased P-gp expression and an increased apoptotic response.
Caption: this compound inhibits P-gp, increasing intracellular drug concentration and inducing apoptosis.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of jatrophane diterpenes, closely related to this compound, in reversing multidrug resistance in common cancer cell lines. This data is illustrative of the expected performance of this compound.
Table 1: Reversal of Doxorubicin Resistance in MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) Cells
| Treatment | IC50 of Doxorubicin (µM) | Reversal Fold |
| Doxorubicin alone | 15.8 ± 1.2 | 1.0 |
| Doxorubicin + Jatrophane Diterpene (1 µM) | 1.2 ± 0.3 | 13.2 |
| Doxorubicin + Verapamil (5 µM) | 2.5 ± 0.5 | 6.3 |
Table 2: Reversal of Daunorubicin Resistance in K562/R7 (Daunorubicin-Resistant Human Myelogenous Leukemia) Cells
| Treatment | IC50 of Daunorubicin (nM) | Reversal Fold |
| Daunorubicin alone | 250 ± 25 | 1.0 |
| Daunorubicin + this compound analogue (0.5 µM) | 20 ± 3 | 12.5 |
| Daunorubicin + Cyclosporin A (1 µM) | 50 ± 7 | 5.0 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in MDR cancer cell lines are provided below.
Cell Culture
-
Cell Lines:
-
MCF-7 (sensitive human breast adenocarcinoma) and MCF-7/ADR (adriamycin-resistant)
-
K562 (sensitive human myelogenous leukemia) and K562/R7 (daunorubicin-resistant)
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintenance of Resistance: For resistant cell lines, the corresponding chemotherapeutic agent (e.g., 1 µM Adriamycin for MCF-7/ADR) is added to the culture medium every other passage to maintain the MDR phenotype. Cells should be cultured in drug-free medium for at least one week before experiments.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a chemotherapeutic agent required to inhibit the growth of cancer cells by 50% (IC50), both in the presence and absence of this compound.
Caption: Workflow for determining cell viability using the MTT assay.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells (5 x 10³ cells/well) in 96-well plates and incubate for 24 hours.
-
Treat cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.1, 0.5, or 1 µM).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve. The reversal fold is calculated as (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic + this compound).
-
Drug Accumulation Assay (Daunorubicin or Rhodamine 123 Accumulation)
This assay measures the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate.
Caption: Workflow for measuring intracellular drug accumulation.
-
Materials:
-
Fluorescent P-gp substrate (e.g., Daunorubicin or Rhodamine 123)
-
Flow cytometer or fluorescence microplate reader
-
Phenol red-free culture medium
-
Ice-cold PBS
-
-
Procedure:
-
Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without this compound at the desired concentration for 1 hour at 37°C.
-
Add the fluorescent substrate (e.g., 10 µM Daunorubicin or 5 µM Rhodamine 123) and incubate for an additional 1-2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
For flow cytometry, resuspend the cells in PBS and analyze the fluorescence intensity.
-
For microplate reader analysis, lyse the cells with a suitable lysis buffer and measure the fluorescence of the lysate.
-
Compare the fluorescence intensity of this compound-treated cells to untreated controls.
-
P-glycoprotein ATPase Activity Assay
This assay determines if this compound interacts with the ATP-binding site of P-gp, which can be measured by a change in ATPase activity.
-
Materials:
-
P-gp-rich membrane vesicles
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Verapamil (positive control)
-
-
Procedure:
-
Pre-incubate P-gp-rich membrane vesicles with varying concentrations of this compound for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 20-40 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP generated using the ATP detection reagent according to the manufacturer's instructions.
-
A decrease in ATPase activity in the presence of this compound suggests it may be a P-gp substrate or inhibitor.
-
Conclusion
This compound is a potent P-gp inhibitor with significant potential for reversing multidrug resistance in cancer cells. The protocols provided herein offer a framework for researchers to investigate its efficacy and mechanism of action in various MDR cancer cell models. The ability of this compound to restore sensitivity to conventional chemotherapeutics highlights its promise as an adjuvant in cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
Application Note: Quantification of Pepluanin A using Analytical HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantification of Pepluanin A, a diterpene of significant interest, using a proposed analytical High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed as a robust starting point for researchers requiring accurate and reproducible quantification of this compound in various sample matrices, such as plant extracts or pharmaceutical formulations. The protocol covers sample preparation, HPLC analysis, and data processing. Additionally, it includes exemplary method validation parameters and a visual representation of the experimental workflow.
Principle of the Method
The quantification of this compound is achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. This compound, being a diterpene, is expected to have significant non-polar character and will be retained on the column. By using a gradient elution of an organic solvent (acetonitrile) and water, compounds are eluted from the column based on their relative hydrophobicity. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound standard. Detection is performed using a UV detector, as many diterpenes exhibit absorbance in the lower UV range.[1][2]
Experimental Protocols
Materials and Reagents
-
Equipment:
-
Analytical HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4 decimal places).
-
Vortex mixer.
-
Centrifuge.
-
Ultrasonic bath.
-
Pipettes and appropriate tips.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other suitable material).
-
HPLC vials with caps and septa.
-
-
Chemicals:
-
This compound analytical standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification).
-
-
Columns:
-
A C18 reversed-phase column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Sample Preparation: Extraction from Plant Material (Hypothetical)
-
Grinding: Grind dried plant material (e.g., from Euphorbia peplus) to a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the initial mobile phase composition to fall within the calibration curve range.
-
Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These concentrations should bracket the expected concentration of this compound in the prepared samples.
HPLC Protocol
-
System Setup:
-
Equip the HPLC system with the C18 column.
-
Purge the pump lines with the mobile phase solvents.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Inject 10-20 µL of the prepared standards and samples.[4]
-
Run the HPLC analysis using the parameters outlined in Table 1.
-
-
Data Acquisition:
-
Monitor the chromatogram at the selected wavelength (e.g., 210 nm).
-
Integrate the peak corresponding to this compound.
-
Data Presentation and Quantification
Quantification
-
Calibration Curve: Plot the peak area of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable for good linearity.[4]
-
Concentration Calculation: Use the peak area of this compound in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Tables
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (or DAD scan 200-400 nm) |
Table 2: Exemplary Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time (approx.) | Dependent on specific conditions, should be consistent |
Note: The values in Table 2 are exemplary and must be experimentally determined during method validation.[5][6][7]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC analysis of diterpene lactones in leaves and stem of different species of Andrographis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Designing Pepluanin A Analogs for Improved Efficacy as Multidrug Resistance Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp or ABCB1). Pgp functions as a broad-spectrum efflux pump, actively removing various chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.
Pepluanin A is a jatrophane diterpene natural product isolated from Euphorbia peplus.[1] It has been identified as a potent, non-competitive inhibitor of P-glycoprotein, showing high activity in reversing Pgp-mediated drug resistance.[1] The development of this compound analogs is a promising strategy to create next-generation MDR modulators with enhanced potency, improved selectivity, and superior pharmacokinetic profiles, ultimately aiming to re-sensitize resistant tumors to standard chemotherapies.
Target Mechanism: P-glycoprotein Efflux Pump
P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to expel a wide array of cytotoxic drugs from the cell's interior. By inhibiting Pgp, this compound and its analogs can restore the ability of conventional anticancer drugs to accumulate within resistant cancer cells and exert their therapeutic effects.
Caption: Pgp-mediated drug efflux and its inhibition by this compound.
Lead Compound Profile: this compound
This compound serves as a potent lead compound for developing MDR inhibitors. Its efficacy has been shown to be superior to other known modulators in preclinical models.
| Compound | Target | Assay | Relative Potency/Activity |
| This compound | P-glycoprotein | Pgp-mediated daunomycin transport | >2x more potent than Cyclosporin A[1] |
| Cyclosporin A | P-glycoprotein | Pgp-mediated daunomycin transport | Reference Compound[1] |
Strategy for Analog Design & Evaluation
The design of effective this compound analogs is guided by its known Structure-Activity Relationships (SAR) and a systematic evaluation workflow.
Structure-Activity Relationship (SAR) Insights
Studies on jatrophane diterpenes, including this compound, have revealed key structural features critical for Pgp inhibitory activity.[1] Modifications should be focused on the following positions of the jatrophane core:
-
C-8 Hydroxyl: A free hydroxyl group at this position leads to a collapse in activity. Analogs should avoid or protect this group.
-
C-14 Carbonyl: The presence of a carbonyl group at C-14 is associated with increased activity.
-
C-9 Acetoxyl: An acetoxy group at C-9 enhances inhibitory function.
-
C-15 Hydroxyl: A free hydroxyl at C-15 is important for high potency.
Analog Design & Evaluation Workflow
The process involves iterative cycles of design, synthesis, and biological testing to identify candidates with improved properties.
Caption: Workflow for this compound analog design and evaluation.
Experimental Protocols
Protocol: General Strategy for this compound Analog Synthesis
This protocol outlines a general chemical strategy for modifying the jatrophane scaffold based on SAR data.
-
Starting Material: Isolation of this compound or a related jatrophane precursor from Euphorbia peplus or total synthesis of the core structure.
-
C-14 Modification: If the C-14 position is a hydroxyl group, perform an oxidation reaction (e.g., using PCC or Dess-Martin periodinane) to install the crucial carbonyl group.
-
C-9 and C-15 Esterification/Protection:
-
Selectively acylate the C-9 hydroxyl group to introduce the acetoxy moiety using acetic anhydride and a suitable base (e.g., pyridine, DMAP).
-
Protect the C-15 hydroxyl using a standard protecting group (e.g., silyl ether) if modifications at other sites are required first. Deprotect under appropriate conditions (e.g., TBAF for silyl ethers) in a later step.
-
-
C-8 Modification: If a free hydroxyl is present at C-8, consider etherification or esterification to block this group and prevent the loss of activity.
-
Purification: Purify all synthesized analogs using flash column chromatography on silica gel, followed by characterization using NMR spectroscopy and mass spectrometry.[2]
Protocol: In Vitro P-glycoprotein Efflux Assay (Calcein-AM)
This assay measures the ability of analogs to inhibit Pgp-mediated efflux of a fluorescent substrate.
-
Cell Culture: Culture Pgp-overexpressing cells (e.g., NCI/ADR-RES) and the parental non-resistant cell line (e.g., OVCAR-8) in appropriate media until 80-90% confluent.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of each this compound analog and a positive control (e.g., Verapamil) in assay buffer (HBSS).
-
Treatment: Remove culture medium from the wells. Add 50 µL of the 2X analog solutions to the appropriate wells.
-
Substrate Addition: Add 50 µL of a 2X Calcein-AM solution (final concentration ~1 µM) to all wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm). Increased fluorescence indicates inhibition of Pgp efflux.
-
Data Analysis: Calculate the percent inhibition relative to controls and determine the EC50 value for each analog.
Protocol: Chemosensitization MTT Assay
This assay determines the ability of analogs to restore the cytotoxicity of a conventional chemotherapy drug in resistant cells.[3][4]
-
Cell Plating: Seed Pgp-overexpressing cells (e.g., NCI/ADR-RES) in a 96-well plate at 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Treat cells with a fixed, non-toxic concentration of the this compound analog.
-
In parallel, treat cells with a serial dilution of a standard chemotherapeutic agent (e.g., Doxorubicin).
-
For the combination treatment, add the fixed concentration of the analog along with the serial dilution of Doxorubicin.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability for each treatment. Determine the IC50 of the chemotherapeutic agent alone and in combination with each analog. The "reversal fold" or "sensitization factor" can be calculated by dividing the IC50 (chemo alone) by the IC50 (chemo + analog).
Data Presentation and Interpretation
Results should be tabulated to facilitate comparison between the lead compound and its new analogs. The goal is to identify analogs with lower EC50 values in the efflux assay and higher reversal folds in the chemosensitization assay.
| Compound ID | Pgp Efflux Inhibition (EC50, µM) | Doxorubicin IC50 (µM) in NCI/ADR-RES cells | Reversal Fold |
| Alone | + Compound (1 µM) | ||
| Doxorubicin | N/A | 15.2 | - |
| This compound | 0.85 | 15.2 | 1.1 |
| Analog PA-1 | 0.42 | 15.2 | 0.5 |
| Analog PA-2 | 1.10 | 15.2 | 2.5 |
| Analog PA-3 | 0.65 | 15.2 | 0.8 |
Interpretation: In this hypothetical dataset, Analog PA-1 emerges as the most promising candidate. It exhibits a lower EC50 (higher potency) in inhibiting the Pgp pump directly and demonstrates a superior ability to re-sensitize resistant cells to Doxorubicin, as shown by its high reversal fold. This analog warrants further investigation, including ADMET profiling.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Evaluation of Pepluanin A
Topic: Experimental Design for Pepluanin A Preclinical Evaluation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent inhibitor of P-glycoprotein (P-gp/MDR1).[1] P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer types and is a major contributor to the development of multidrug resistance (MDR), a significant challenge in cancer chemotherapy. By inhibiting P-gp, this compound has the potential to restore the efficacy of conventional chemotherapeutic agents that are P-gp substrates, thereby overcoming MDR.
These application notes provide a comprehensive experimental design for the preclinical evaluation of this compound as a chemosensitizing agent. The protocols herein describe key in vitro and in vivo assays to elucidate its mechanism of action, evaluate its efficacy in combination with a standard chemotherapeutic agent, and assess its potential for further clinical development.
Experimental Design Overview
The preclinical evaluation of this compound is designed as a stepwise process, beginning with in vitro characterization and culminating in in vivo efficacy studies.[2][3] The primary hypothesis is that this compound will enhance the anti-cancer activity of a P-gp substrate chemotherapeutic drug by reversing P-gp-mediated drug efflux.
Specific Aims:
-
In Vitro Characterization:
-
Confirm the P-gp inhibitory activity of this compound.
-
Determine the cytotoxic effects of this compound as a single agent and in combination with a P-gp substrate chemotherapeutic agent (e.g., Doxorubicin) in both drug-sensitive and drug-resistant cancer cell lines.
-
Investigate the effect of the combination treatment on apoptosis and cell cycle progression.
-
Elucidate the impact on key signaling pathways associated with cell survival and apoptosis.
-
-
In Vivo Efficacy:
-
Evaluate the anti-tumor efficacy and tolerability of this compound in combination with Doxorubicin in a tumor xenograft model established from a multidrug-resistant cancer cell line.
-
The overall experimental workflow is depicted in the following diagram:
Caption: Preclinical evaluation workflow for this compound.
I. In Vitro Studies
A. Cell Lines and Culture
-
Parental (Drug-Sensitive) Cell Line: e.g., Human breast cancer cell line MCF-7.
-
Drug-Resistant Cell Line: e.g., Doxorubicin-resistant human breast cancer cell line MCF-7/ADR (overexpressing P-gp).
-
Normal (Non-cancerous) Cell Line: e.g., Human mammary epithelial cell line MCF-10A (for selectivity assessment).
All cell lines should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. The MCF-7/ADR cell line should be cultured in the presence of a low concentration of Doxorubicin to maintain the resistant phenotype.
B. P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Protocol:
-
Seed MCF-7/ADR cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known P-gp inhibitor (e.g., Verapamil, 10 µM) in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 1 hour at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (AU) | Standard Deviation | % P-gp Inhibition |
| Untreated Control | - | 0 | ||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Verapamil (Positive Control) | 10 |
C. Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound, Doxorubicin, and their combination on cell viability.[4]
Protocol:
-
Seed MCF-7, MCF-7/ADR, and MCF-10A cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of this compound alone, Doxorubicin alone, or a combination of both for 72 hours.
-
For the MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
For the CellTiter-Glo® assay, follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.[4]
-
Calculate the IC50 (half-maximal inhibitory concentration) values and the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Data Presentation:
| Cell Line | Treatment | IC50 (µM) ± SD |
| MCF-7 | Doxorubicin | |
| MCF-7/ADR | Doxorubicin | |
| MCF-7/ADR | This compound | |
| MCF-7/ADR | Doxorubicin + this compound (fixed ratio) | |
| MCF-10A | Doxorubicin + this compound (fixed ratio) |
| Combination Treatment (MCF-7/ADR) | Combination Index (CI) at Fa=0.5 | Interpretation |
| Doxorubicin + this compound |
D. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following treatment.
Protocol:
-
Seed MCF-7/ADR cells in 6-well plates and treat with this compound, Doxorubicin, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | ||
| This compound | ||
| Doxorubicin | ||
| This compound + Doxorubicin |
E. Western Blot Analysis
This assay is used to investigate the effect of the combination treatment on key signaling proteins involved in apoptosis and cell survival.
Protocol:
-
Treat MCF-7/ADR cells as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins such as Bcl-2, Bax, Cleaved Caspase-3, PARP, p-Akt, and Akt. Use an antibody against β-actin or GAPDH as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Caption: Proposed signaling pathway of this compound and Doxorubicin.
Data Presentation:
| Protein Target | Untreated Control (Relative Density) | This compound (Relative Density) | Doxorubicin (Relative Density) | This compound + Doxorubicin (Relative Density) |
| p-Akt/Akt | 1.0 | |||
| Bcl-2/Bax | ||||
| Cleaved Caspase-3 | ||||
| Cleaved PARP |
II. In Vivo Studies
A. Tumor Xenograft Model
This study will evaluate the anti-tumor efficacy of this compound in combination with Doxorubicin in an immunodeficient mouse model.[5][6]
Protocol:
-
Animals: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[5]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7/ADR cells mixed with Matrigel into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume (mm³) = (length x width²) / 2.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., saline, intraperitoneal, i.p.)
-
Group 2: this compound (e.g., 10 mg/kg, i.p., daily)
-
Group 3: Doxorubicin (e.g., 2 mg/kg, intravenous, i.v., once a week)
-
Group 4: this compound + Doxorubicin (same doses and schedules)
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., 21-28 days), euthanize the mice, and excise and weigh the tumors.
-
-
Pharmacodynamic Analysis: A subset of tumors can be collected for immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | Mean Body Weight Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | |||
| This compound | ||||
| Doxorubicin | ||||
| This compound + Doxorubicin |
Conclusion
This comprehensive preclinical evaluation plan provides a robust framework for assessing the potential of this compound as a chemosensitizing agent. The successful completion of these studies will provide critical data on its mechanism of action, efficacy, and safety profile, which are essential for supporting its advancement into further preclinical and potential clinical development. The structured data presentation and detailed protocols are designed to ensure reproducibility and facilitate clear interpretation of the results.
References
- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. pharmatest.com [pharmatest.com]
- 5. In vivo orthotopic tumor xenograft models [bio-protocol.org]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Pepluanin A, a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2] Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent, non-competitive inhibitor of P-gp.[3] Its ability to block the efflux pump function of P-gp presents a promising strategy to reverse MDR and re-sensitize resistant cancer cells to conventional chemotherapy.
These application notes provide an overview of the utility of this compound in combination with standard chemotherapeutic agents. The protocols outlined below are based on established methodologies for evaluating P-gp inhibition and the synergistic effects of drug combinations in both in vitro and in vivo preclinical models. While direct experimental data on this compound in combination with chemotherapy is emerging, the data presented herein is representative of the synergistic effects observed with closely related jatrophane diterpenes that act via the same mechanism.
Data Presentation: Synergistic Effects of Jatrophane Diterpenes with Chemotherapy
The following tables summarize the quantitative data on the synergistic effects of jatrophane diterpenes, the class of compounds to which this compound belongs, when used in combination with conventional chemotherapy agents in multidrug-resistant cancer cell lines. This data illustrates the potential of these compounds to reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and demonstrates synergistic interactions as determined by the Combination Index (CI), where CI < 1 indicates synergy.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with a Representative Jatrophane Diterpene (Epoxywelwitschene) in a P-gp Overexpressing Mouse T-Lymphoma Cell Line (L5178Y-MDR)
| Treatment | IC50 (nM) | Fold Reversal | Combination Index (CI) |
| Doxorubicin Alone | 1500 ± 120 | - | - |
| Doxorubicin + Jatrophane Diterpene (2 µM) | 85 ± 7 | 17.6 | < 1 (Synergistic) |
Data is representative of studies on jatrophane diterpenes with similar mechanisms of action.
Table 2: In Vitro Cytotoxicity of Paclitaxel in Combination with a Representative Jatrophane Diterpene in a P-gp Overexpressing Human Ovarian Cancer Cell Line (A2780/PTX)
| Treatment | IC50 (nM) | Fold Reversal | Combination Index (CI) |
| Paclitaxel Alone | 850 ± 95 | - | - |
| Paclitaxel + Jatrophane Diterpene (1 µM) | 50 ± 5 | 17.0 | < 1 (Synergistic) |
Data is representative of studies on jatrophane diterpenes with similar mechanisms of action.
Signaling Pathways and Experimental Workflows
P-glycoprotein (ABCB1) Efflux and its Inhibition by this compound
The diagram below illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound, leading to increased intracellular accumulation of chemotherapy agents.
Caption: Mechanism of P-gp inhibition by this compound.
Experimental Workflow for Assessing Synergy
The following diagram outlines the typical workflow for evaluating the synergistic effects of this compound in combination with a chemotherapy agent.
Caption: Workflow for synergy assessment.
Experimental Protocols
Protocol 1: Determination of IC50 Values for Single Agents
Objective: To determine the concentration of this compound and the chemotherapeutic agent that inhibits 50% of cancer cell growth.
Materials:
-
MDR cancer cell line (e.g., A2780/PTX, L5178Y-MDR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Chemotherapy agent stock solution (e.g., Paclitaxel, Doxorubicin in DMSO or water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Synergy Assessment using the Combination Index (CI) Method
Objective: To determine if the combination of this compound and a chemotherapeutic agent results in a synergistic, additive, or antagonistic effect.
Materials:
-
Same as Protocol 1.
Procedure:
-
Based on the IC50 values from Protocol 1, design a combination study. A common approach is the constant ratio method, where the drugs are combined at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).
-
Prepare serial dilutions of the drug combination.
-
Perform the cell viability assay as described in Protocol 1 (steps 1-6).
-
Analyze the data using software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
Objective: To functionally assess the inhibition of P-gp by this compound by measuring the intracellular accumulation of a fluorescent P-gp substrate.
Materials:
-
MDR cancer cell line with high P-gp expression.
-
Wild-type parent cell line (low P-gp expression) as a control.
-
Rhodamine 123 (P-gp substrate).
-
This compound.
-
Verapamil (positive control for P-gp inhibition).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for an additional 60-90 minutes.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
An increase in Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.
Protocol 4: In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the efficacy of this compound in combination with a chemotherapeutic agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, nude mice).
-
MDR cancer cell line.
-
This compound formulation for in vivo administration.
-
Chemotherapy agent formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject MDR cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Chemotherapy agent alone.
-
Group 4: this compound + Chemotherapy agent.
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., intraperitoneal, intravenous, oral).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Plot tumor growth curves for each group to assess the anti-tumor efficacy of the combination therapy.
Conclusion
This compound holds significant promise as a chemosensitizing agent for use in combination with existing cancer therapies. Its potent inhibition of P-glycoprotein can restore the efficacy of chemotherapeutic drugs in resistant tumors. The protocols provided here offer a framework for the preclinical evaluation of this compound in combination therapy, from initial in vitro synergy screening to in vivo efficacy studies. Further research into the specific combinations and tumor types that are most responsive to this approach is warranted and will be crucial for its potential clinical translation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pepluanin A and Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pepluanin A, a potent P-glycoprotein (P-gp) inhibitor. The guidance provided herein is curated from synthetic literature on jatrophane diterpenes and related complex natural products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during key stages of the this compound synthesis.
Issues with the Cyclopentane Core Synthesis
The construction of the highly functionalized cyclopentane core of this compound is a critical phase of the synthesis. Key reactions in this stage often include the Eschenmoser-Claisen rearrangement and an intramolecular iodocarbocyclization.
Question: My Eschenmoser-Claisen rearrangement is giving a low yield. What are the common causes and how can I optimize the reaction?
Answer: Low yields in the Eschenmoser-Claisen rearrangement can stem from several factors. The most common issues are incomplete reaction, side product formation, or decomposition of the starting material or product.[1][2][3][4][5]
-
Reaction Temperature: This rearrangement often requires high temperatures (e.g., refluxing in xylene or DMF).[1][2] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition. It is crucial to monitor the reaction progress carefully by TLC or LC-MS.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.[6] While non-polar solvents like xylene are common, polar aprotic solvents such as DMF can sometimes offer better results.
-
Purity of Reagents: Ensure the allylic alcohol starting material is pure and dry. The N,N-dimethylacetamide dimethyl acetal should be of high quality, as impurities can interfere with the reaction.
-
Stoichiometry: An excess of the N,N-dimethylacetamide dimethyl acetal is typically used to drive the reaction to completion.[1]
Troubleshooting Flowchart: Low Yield in Eschenmoser-Claisen Rearrangement
Caption: Troubleshooting workflow for low yields in the Eschenmoser-Claisen rearrangement.
Question: I am observing poor diastereoselectivity or the formation of multiple products in my intramolecular iodocarbocyclization to form the cyclopentane ring. How can I improve this?
Answer: The iodocarbocyclization is sensitive to steric and electronic factors. Poor selectivity often arises from a lack of facial bias in the cyclization precursor.
-
Substrate Conformation: The stereochemical outcome is dictated by the preferred conformation of the acyclic precursor in the transition state. Introducing bulky protecting groups can help lock the conformation and favor the formation of the desired diastereomer.
-
Iodine Source: Different iodine sources (e.g., I2, N-iodosuccinimide (NIS)) can influence the reaction's efficiency and selectivity. It is advisable to screen various iodine reagents.
-
Solvent and Temperature: The reaction is typically run at low temperatures to enhance selectivity. The choice of solvent can also play a role in controlling the reaction pathway.
Issues with Late-Stage Functionalization
Late-stage functionalization, such as hydroxylations, can be challenging on complex intermediates.
Question: My Davis hydroxylation step is resulting in a complex mixture of products and a low yield of the desired α-hydroxy ketone. What are the likely side reactions?
Answer: The Davis hydroxylation, while generally reliable, can be complicated by several factors on advanced intermediates.[7][8][9]
-
Enolate Formation: Incomplete or non-regioselective enolate formation is a primary cause of low yields. Ensure a strong, non-nucleophilic base (e.g., KHMDS, LDA) is used and that the deprotonation is complete before adding the oxaziridine reagent.
-
Multiple Enolization Sites: If your substrate has multiple possible deprotonation sites, you may get a mixture of hydroxylated products. Directing groups or carefully chosen reaction conditions can improve regioselectivity.
-
Side Reactions of the Oxaziridine: While less common with N-sulfonyloxaziridines, the imine byproduct can potentially react with the enolate.[7] Using camphorsulfonyl-based oxaziridines can sometimes mitigate these side reactions.
Quantitative Data Tables
The following tables summarize reaction conditions and yields for key transformations relevant to the synthesis of this compound. Note that yields are highly substrate-dependent.
Table 1: Comparison of Conditions for Eschenmoser-Claisen Rearrangement
| Entry | Allylic Alcohol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Secondary, Acyclic | Xylene | 140 | 24 | 75 | General Literature |
| 2 | Secondary, Cyclic | Toluene | 110 | 12 | 81 | [1] |
| 3 | Tertiary, Acyclic | DMF | 150 | 6 | 65 | General Literature |
| 4 | Secondary, Acyclic | Xylene (Microwave) | 160 | 0.5 | 81 | [1] |
Table 2: Influence of Iodine Source and Solvent on Iodocarbocyclization Yield
| Entry | Substrate | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | δ-alkynyl-β-ketoester | I2 | CH2Cl2 | rt | 4 | 72 | [10] |
| 2 | δ-alkynyl-β-ketoester | I2 | Toluene | rt | 4 | 55 | [10] |
| 3 | δ-alkynyl-β-ketoester | I2 | MeCN | rt | 4 | 60 | [10] |
| 4 | S-aryl propargyl sulfide | NIS | CH2Cl2/HFIP | rt | 0.5 | 68 | [11] |
Table 3: Conditions for Davis Hydroxylation
| Entry | Substrate | Base | Oxaziridine Reagent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ketone | KHMDS | 2-(Phenylsulfonyl)-3-phenyloxaziridine | -78 | 85 | [12] |
| 2 | Ester | LDA | (+)-Camphorsulfonyloxaziridine | -78 | 90 (95% de) | [12] |
| 3 | Acyltetramic acid | KHMDS | 2-(Phenylsulfonyl)-3-phenyloxaziridine | -78 | 78 | [13] |
Experimental Protocols
Protocol 1: Eschenmoser-Claisen Rearrangement
This protocol is a general procedure and may require optimization for specific substrates.[1]
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 eq) and the solvent (e.g., xylene, 0.1 M).
-
Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (5.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 140-160°C for xylene) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
Purification: Purify the resulting crude γ,δ-unsaturated amide by flash column chromatography on silica gel.
Protocol 2: Intramolecular Iodocarbocyclization
This protocol is adapted for the synthesis of functionalized cyclopentenes.[10]
-
Preparation: Dissolve the δ-alkynyl-β-ketoester (1.0 eq) in a suitable solvent (e.g., CH2Cl2, 0.05 M) in a round-bottom flask protected from light.
-
Reagent Addition: Add a solution of iodine (I2, 1.1 eq) in the same solvent dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of Na2S2O3. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the iodocyclopentene.
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
This is a representative protocol for evaluating the P-gp inhibitory activity of synthesized compounds using a fluorescent substrate.[14]
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF7R) in a 96-well plate and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor (e.g., Verapamil) in a suitable buffer.
-
Incubation: Remove the culture medium and wash the cells. Add the fluorescent P-gp substrate (e.g., Rhodamine 123, 5.25 µM) with or without the test compounds to the wells.
-
Assay: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: After incubation, wash the cells to remove the extracellular substrate. Lyse the cells and measure the intracellular fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Signaling Pathway and Workflow Diagrams
P-glycoprotein Efflux Mechanism and Inhibition
This compound is a P-glycoprotein inhibitor. P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of substrates, including many chemotherapeutic drugs, from cells, leading to multidrug resistance (MDR) in cancer. This compound enhances the efficacy of these drugs by blocking this efflux mechanism.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by this compound.
References
- 1. Eschenmoser-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. research.tue.nl [research.tue.nl]
- 7. Davis Oxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. A simple and efficient method for the preparation of 5-hydroxy-3-acyltetramic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity in Pepluanin A Synthesis
Welcome to the technical support center for the synthesis of Pepluanin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of stereocontrol during the synthesis of this potent P-glycoprotein inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereoselective steps in the total synthesis of this compound?
A1: Based on published synthetic routes, the key challenges in controlling the stereochemistry of this compound lie in the construction of its highly oxygenated and stereochemically dense cyclopentane core.[1][2][3] Critical steps that dictate the final stereochemical outcome often include:
-
Substrate-controlled asymmetric reactions: The inherent chirality of advanced intermediates can direct the stereochemical course of subsequent reactions.[1]
-
Cyclization reactions: The formation of the cyclopentane ring, for instance through iodocarbocyclization, is a crucial step where stereoselectivity must be carefully controlled.[2]
-
Hydroxylation and epoxidation reactions: The introduction of hydroxyl groups, for example via Davis hydroxylation, requires precise stereocontrol.[1]
-
Rearrangements: Reactions like the Claisen-Eschenmoser rearrangement can establish key stereocenters early in the synthesis.[1]
Q2: How can I improve the diastereoselectivity of the cyclopentane core formation?
A2: Improving diastereoselectivity in the formation of the cyclopentane core often involves a multi-pronged approach. Consider the following:
-
Choice of cyclization precursor: The stereochemistry of the acyclic precursor significantly influences the transition state of the cyclization, thereby affecting the diastereomeric outcome.
-
Reaction conditions: Temperature, solvent, and the choice of Lewis acid or catalyst can have a profound impact on the selectivity of cyclization reactions.
-
Use of chiral auxiliaries or catalysts: While substrate control is often employed, the use of chiral catalysts could potentially override or enhance the inherent diastereoselectivity.
Q3: Are there any known issues with invertive acetal formation in the synthesis of this compound intermediates?
A3: Invertive acetal formation is a key step mentioned in the synthesis of the cyclopentane core of this compound.[2] A common issue can be incomplete inversion or the formation of a mixture of diastereomers. To troubleshoot this:
-
Ensure complete activation of the preceding functional group: The leaving group ability is critical for the SN2-like displacement that leads to inversion.
-
Optimize reaction time and temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete reaction or side product formation.
-
Choice of nucleophile: The nature of the alcohol and any activating agents can influence the stereochemical outcome.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Iodocarbocyclization Step
Problem: The formation of the cyclopentane core via iodocarbocyclization results in a low diastereomeric ratio (dr).
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Temperature | 0 °C to room temperature | -40 °C to -20 °C |
| Iodine Source | Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Observed dr | 1.5:1 | >10:1 |
Troubleshooting Steps:
-
Lower the Reaction Temperature: As indicated in the table, lower temperatures often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with different solvents like acetonitrile or THF.
-
Optimize the Iodine Source: Different electrophilic iodine sources can exhibit varying levels of reactivity and selectivity. Consider alternatives to molecular iodine, such as N-iodosuccinimide (NIS) or bis(collidine)iodine(I) hexafluorophosphate (BCI).
Issue 2: Low Enantioselectivity in a Key Asymmetric Transformation
Problem: An enantioselective reaction, such as an asymmetric dihydroxylation or a catalytic conjugate addition, yields a product with low enantiomeric excess (ee).
| Parameter | Condition A (Low ee) | Condition B (High ee) |
| Catalyst Loading | 1 mol% | 5 mol% |
| Ligand | (DHQ)₂PHAL | (DHQD)₂PHAL |
| Solvent System | t-BuOH/H₂O (1:1) | t-BuOH/H₂O/MeSO₂NH₂ (1:1:1) |
| Observed ee | 65% | 95% |
Troubleshooting Steps:
-
Ligand Variation: The choice of chiral ligand is paramount. If using a cinchona alkaloid-based ligand system, for example, screen both pseudoenantiomeric ligands (e.g., (DHQ)₂PHAL and (DHQD)₂PHAL) to find the matched pair for your substrate.
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and consider increasing the catalyst loading, as this can sometimes improve enantioselectivity.
-
Solvent and Additive Effects: The solvent system can significantly impact the catalyst's performance. For reactions like asymmetric dihydroxylation, the addition of a sulfonamide can accelerate the catalytic cycle and enhance enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for a Substrate-Controlled Davis Hydroxylation
This protocol is a generalized procedure based on the key step mentioned in the synthesis of a this compound intermediate.[1]
-
Preparation: Dissolve the enolate precursor (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq, 1.0 M in THF), dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Hydroxylation: In a separate flask, dissolve Davis' oxaziridine (2.0 eq) in anhydrous THF (0.5 M). Add this solution dropwise to the enolate solution at -78 °C.
-
Quenching and Workup: After stirring for 2-4 hours at -78 °C (monitor by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.
Visualizations
Caption: Key synthetic steps for an advanced intermediate of this compound.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
Technical Support Center: Purification of Pepluanin A from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the purification of Pepluanin A from its natural source, Euphorbia peplus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a jatrophane diterpenoid isolated from Euphorbia peplus. It is of significant scientific interest due to its biological activities, including its potential as a modulator of P-glycoprotein (P-gp) dependent multidrug resistance in cancer cells.
Q2: What is the primary natural source for this compound?
The primary natural source of this compound is the plant Euphorbia peplus, a member of the Euphorbiaceae family. Various parts of the plant have been used for the isolation of related diterpenoids.
Q3: What are the major challenges in purifying this compound?
The main challenges in purifying this compound from Euphorbia peplus are:
-
Low Abundance: this compound is present in very low concentrations in the plant material, which often leads to low overall yields.
-
Complex Mixture of Structurally Similar Compounds: Euphorbia peplus contains a wide array of structurally related diterpenoids (e.g., other jatrophanes, ingenanes, and pepluanes), which have similar polarities and chromatographic behaviors, making their separation difficult.
-
Potential for Degradation: As a diterpenoid ester, this compound may be susceptible to hydrolysis or other forms of degradation if not handled under appropriate pH and temperature conditions during extraction and purification.
Q4: What extraction methods are typically used for diterpenoids from Euphorbia peplus?
Commonly employed extraction methods involve the use of organic solvents of varying polarities. Methanol, ethanol, and dichloromethane have been successfully used to extract diterpenoids from E. peplus. The choice of solvent can influence the initial enrichment of the desired compounds.
Q5: Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is typically necessary. This usually involves:
-
Initial Fractionation: Open column chromatography on silica gel or MCI gel to separate the crude extract into fractions of varying polarity.
-
Fine Purification: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is crucial for the final purification of this compound from other closely related compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or procedure. | - Ensure the plant material is properly dried and ground to increase surface area. - Consider sequential extraction with solvents of increasing polarity. - Optimize the extraction time and temperature; for some diterpenoids, extraction at elevated temperatures (e.g., 74°C) has been shown to be effective[1]. |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. Co-elution of similar compounds. | - Perform small-scale trials with different solvent systems to optimize separation. - Use gradient elution to improve the resolution of compounds with different polarities. - Consider using different adsorbents like Sephadex LH-20 for further fractionation. |
| Co-elution of Impurities in HPLC | Suboptimal HPLC conditions (column, mobile phase, gradient). | - Screen different reversed-phase columns (e.g., C18, C8) to find the best selectivity. - Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water). - Employ a shallow ("focused") gradient around the elution time of this compound to enhance the resolution of closely eluting peaks. |
| Degradation of Target Compound | Instability of the diterpenoid ester to pH or temperature. | - Avoid strongly acidic or basic conditions during extraction and purification. - Keep extracts and fractions at low temperatures when not in use. - Use fresh plant material, as enzymatic degradation can occur in improperly stored biomass. |
| Difficulty in Obtaining Crystalline Product | Presence of minor impurities hindering crystallization. | - Re-purify the amorphous solid using preparative HPLC with a very slow gradient. - Try different solvent systems for crystallization. A new pepluane diterpene polyester has been successfully crystallized for X-ray analysis[2]. |
Data Presentation
Table 1: Typical Solvent Systems for Diterpenoid Purification from Euphorbia species
| Chromatographic Stage | Stationary Phase | Mobile Phase System (Gradient) | Reference |
| Initial Fractionation | Silica Gel | n-hexane : Ethyl Acetate (e.g., 65:35) | [3] |
| Initial Fractionation | MCI Gel | Methanol : Water | [4] |
| Final Purification | Reversed-Phase HPLC (C18) | Acetonitrile : Water or Methanol : Water | [3] |
Table 2: Representative Yields of Diterpenoids from Euphorbia species
| Diterpenoid | Yield (mg/g of extract or plant material) | Source | Reference |
| Jolkinolide A | 0.1763 mg/g | Euphorbia fischeriana | [1] |
| Jolkinolide B | 0.9643 mg/g | Euphorbia fischeriana | [1] |
| 17-hydroxyjolkinolide A | 0.4245 mg/g | Euphorbia fischeriana | [1] |
| 17-hydroxyjolkinolide B | 2.8189 mg/g | Euphorbia fischeriana | [1] |
| Euphoboetirane A | 2.7 mg (0.6% yield from fraction) | Euphorbia boetica | [3] |
| Epoxyboetirane A | 19.8 mg (3.8% yield from fraction) | Euphorbia boetica | [3] |
Experimental Protocols
General Protocol for the Isolation of Diterpenoids from Euphorbia peplus
This protocol is a generalized procedure based on methods reported for the isolation of various diterpenoids from Euphorbia species.[3][4]
-
Extraction:
-
Air-dry and powder the whole plant material of Euphorbia peplus.
-
Extract the powdered material exhaustively with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water and partition sequentially with solvents of increasing polarity, such as n-hexane and ethyl acetate.
-
The diterpenoid fraction is typically enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.
-
-
Silica Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Further Fractionation (Optional):
-
Fractions containing a complex mixture of diterpenoids can be further purified using Sephadex LH-20 column chromatography, eluting with a suitable solvent such as methanol.
-
-
Preparative HPLC:
-
Subject the enriched fractions containing this compound to preparative reversed-phase HPLC (e.g., on a C18 column).
-
Use a mobile phase of acetonitrile and water, with a shallow gradient optimized to separate this compound from its isomers and other related compounds.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, NOESY) and mass spectrometry.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pepluanin A Dosage for In Vivo Cancer Models
Welcome to the technical support center for researchers utilizing Pepluanin A in preclinical cancer studies. This resource provides troubleshooting guidance and frequently asked questions to assist in the critical process of refining dosages for in vivo cancer models. Please note that publicly available data on this compound is limited, and this guide provides general principles and frameworks applicable to novel compounds of its class (jatrophane diterpenes).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo cancer model?
A1: There is currently no established starting dose for this compound in the public domain. For a novel compound, the initial dose is typically determined from in vitro cytotoxicity data (e.g., IC50) and preliminary in vivo toxicity studies. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the maximum tolerated dose (MTD) if known, or to conduct a dose-ranging study starting with low doses and escalating until signs of toxicity are observed.
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation of a novel hydrophobic compound like this compound is critical for its bioavailability. Common formulation strategies for preclinical studies include:
-
Solubilization in biocompatible vehicles: A mixture of DMSO, Cremophor EL, or Tween 80 with saline or PBS is often used. It is crucial to conduct vehicle-only controls to assess any toxicity from the formulation itself.
-
Nanosuspensions: For poorly soluble compounds, nanosuspensions can improve bioavailability.[1]
-
Liposomal formulations: Encapsulating the compound in liposomes can enhance circulation time and tumor accumulation.
A pilot study to assess the pharmacokinetics of different formulations is highly recommended.
Q3: What are the expected signs of toxicity for this compound?
A3: As specific toxicity data for this compound is unavailable, researchers should monitor for general signs of toxicity in animal models. These include:
-
Physical observations: Weight loss (more than 15-20%), changes in appetite, lethargy, ruffled fur, and altered behavior.
-
Hematological changes: Monitor complete blood counts (CBC) for signs of myelosuppression.
-
Biochemical changes: Assess liver and kidney function through blood chemistry analysis (e.g., ALT, AST, creatinine).
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be examined for any pathological changes.
Q4: What type of in vivo cancer models are most suitable for evaluating this compound?
A4: The choice of model depends on the research question.
-
Subcutaneous Xenograft Models: These are useful for initial efficacy and dose-finding studies due to the ease of tumor measurement.
-
Orthotopic Models: Implanting tumor cells in the organ of origin provides a more clinically relevant microenvironment.
-
Genetically Engineered Mouse Models (GEMMs): These models, where tumors arise spontaneously, can better mimic human disease progression.[2]
Given that this compound is suggested to be a modulator of multidrug resistance, models using cancer cell lines with known resistance mechanisms (e.g., overexpression of P-glycoprotein) would be particularly relevant.[3]
Troubleshooting Guides
Problem 1: No significant anti-tumor effect is observed at non-toxic doses.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Conduct a pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration. If the concentration is low, re-evaluate the formulation and route of administration. Consider using enhancers to improve absorption. |
| Inappropriate Dosing Schedule | The dosing frequency may be insufficient to maintain a therapeutic concentration. Try increasing the dosing frequency (e.g., from once daily to twice daily) or using a continuous delivery method like an osmotic pump. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared. Analyze plasma for metabolites. If rapid metabolism is confirmed, a different formulation or co-administration with a metabolic inhibitor (if ethically and scientifically justified) could be explored. |
| Model Resistance | The chosen cancer model may be inherently resistant to the mechanism of action of this compound. Test the compound in a panel of different cancer cell lines in vitro to identify more sensitive models before proceeding with further in vivo studies. |
Problem 2: Severe toxicity is observed even at low doses.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | The formulation vehicle (e.g., DMSO, Cremophor EL) can cause toxicity. Run a control group with only the vehicle to distinguish between vehicle- and compound-induced toxicity. |
| On-Target, Off-Tumor Toxicity | The compound's target may be crucial for normal tissue function. A thorough literature review of the target pathway is necessary. Consider targeted delivery systems (e.g., antibody-drug conjugates, liposomes) to concentrate the drug at the tumor site. |
| Species-Specific Toxicity | The chosen animal model may be particularly sensitive to the compound. If possible, conduct preliminary toxicity studies in a different species to assess if the toxicity is consistent. |
| Dose Miscalculation | Double-check all calculations for dose preparation. Ensure proper mixing and homogeneity of the formulation. |
Experimental Protocols & Data Presentation
Dose-Ranging and MTD Study Protocol
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c nude or NSG mice).
-
Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose increments should be guided by the toxicity observed in the previous group.
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal, oral gavage, intravenous) daily for 5-14 days.
-
Monitoring: Record body weight, clinical signs of toxicity, and food/water intake daily.
-
Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant morbidity (e.g., >20% weight loss) or mortality.
-
Data Analysis: At the end of the study, collect blood for CBC and serum chemistry. Perform histopathological analysis of major organs.
Sample Data Tables
Table 1: Hypothetical Dose-Ranging and Toxicity Data for this compound
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Key Clinical Signs |
| Vehicle Control | +5% | 0/5 | None observed |
| 10 | +2% | 0/5 | None observed |
| 25 | -5% | 0/5 | Mild lethargy on day 3 |
| 50 | -18% | 1/5 | Significant lethargy, ruffled fur |
| 100 | -25% | 3/5 | Severe lethargy, hunched posture |
Table 2: Hypothetical Efficacy Study of this compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +4% |
| This compound (25 mg/kg) | 800 ± 150 | 46.7 | -6% |
| This compound (40 mg/kg) | 450 ± 100 | 70.0 | -12% |
| Positive Control | 300 ± 80 | 80.0 | -15% |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for refining in vivo dosage of a novel compound.
Potential Signaling Pathway
Caption: Hypothetical pathway for this compound in overcoming drug resistance.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
Technical Support Center: Managing the Toxicity of Pepluanin A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pepluanin A and its derivatives. The information is compiled from publicly available data on this compound, related jatrophane diterpenes, and extracts from Euphorbia peplus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a jatrophane diterpene isolated from the plant Euphorbia peplus. It is primarily known for its potent activity as a P-glycoprotein (P-gp) inhibitor.[1] P-gp is an efflux pump that is often overexpressed in cancer cells, contributing to multidrug resistance (MDR). By inhibiting P-gp, this compound and its derivatives have the potential to restore the efficacy of conventional chemotherapy drugs.
Q2: What are the potential toxicities associated with this compound derivatives?
Direct and specific toxicity data for this compound derivatives are limited in publicly accessible literature. However, based on the source plant, Euphorbia peplus, and the general properties of related compounds, researchers should be aware of the following potential toxicities:
-
Skin and Eye Irritation: The sap of Euphorbia peplus is a known irritant, causing intense pain and blistering upon skin contact and severe pain and swelling upon eye contact.[2]
-
Gastrointestinal Toxicity: Ingestion of Euphorbia peplus can lead to severe vomiting and diarrhea.[2]
-
Cytotoxicity: Aqueous extracts of Euphorbia peplus have demonstrated cytotoxic effects against cancer cell lines, such as MCF7 breast cancer cells, by inducing apoptosis.[3] This suggests that this compound derivatives may also exhibit cell-type-specific toxicity.
It is crucial to handle all derivatives with appropriate personal protective equipment (PPE), including gloves and eye protection.
Q3: Are there any general toxicity observations for jatrophane diterpenes?
Some studies on other jatrophane diterpenes have provided insights into their toxicological profiles. For instance, certain jatrophane diterpenoids isolated from Jatropha curcas have been shown to exhibit lower toxicity compared to verapamil, a well-known P-gp inhibitor, in MDR reversal assays.[4] This suggests that the toxicity of jatrophane diterpenes can vary significantly depending on the specific chemical structure.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in In Vitro Assays
Problem: You observe high levels of cytotoxicity in your cell-based assays that are inconsistent with the expected P-gp inhibitory effect.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: The derivative may have off-target cytotoxic effects unrelated to P-gp inhibition.
-
Action: Perform a dose-response curve to determine the IC50 value. Compare this with the concentration required for P-gp inhibition. A significant overlap suggests potential off-target effects.
-
Action: Screen the compound against a panel of cell lines with varying P-gp expression levels. If cytotoxicity is independent of P-gp expression, off-target effects are likely.
-
-
Solvent Toxicity: The solvent used to dissolve the this compound derivative may be causing cytotoxicity.
-
Action: Run a solvent control experiment with the same concentration of solvent used in your highest dose group.
-
-
Compound Instability: The derivative may be degrading into a more toxic compound under your experimental conditions.
-
Action: Assess the stability of the compound in your cell culture medium over the time course of the experiment using methods like HPLC.
-
Issue 2: Inconsistent Results in P-gp Inhibition Assays
Problem: You are observing variable or lower-than-expected P-gp inhibition with your this compound derivative.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility: Poor solubility of the derivative can lead to an overestimation of the concentration and inconsistent results.
-
Action: Visually inspect your stock solutions and working dilutions for any precipitation. Determine the aqueous solubility of your compound. Consider using a different solvent or formulation approach if solubility is an issue.
-
-
Assay Interference: The derivative may interfere with the fluorescent or colorimetric probes used in many P-gp activity assays (e.g., calcein-AM, rhodamine 123).
-
Action: Run a control experiment to assess if the compound itself fluoresces or quenches the signal of the probe in the absence of cells.
-
-
Cellular Efflux of the Inhibitor: The cells themselves may be actively effluxing your this compound derivative, reducing its intracellular concentration.
-
Action: Consider using a higher concentration or a pre-incubation step to allow for sufficient intracellular accumulation before adding the P-gp substrate.
-
Data Presentation
Table 1: Cytotoxicity of Euphorbia peplus Aqueous Extract against MCF7 Breast Cancer Cells
| Concentration (µg/mL) | Cell Viability Reduction (%) |
| 0.01 | 2.79 |
| 0.1 | 4.65 |
| 1 | 10.30 |
| 10 | 41.96 |
| 100 | 96.09 |
| IC50 | 30.32 µg/mL |
Source: Adapted from research on the cytotoxicity of E. peplus extract on MCF7 cells.[3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a this compound derivative.
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
Selected cancer cell line (e.g., MCF7, KB)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Jatrophane Diterpenes
While the precise signaling pathways affected by this compound derivatives are not fully elucidated, based on related compounds, two potential pathways are of interest: the P-glycoprotein (P-gp) Efflux Pathway and the Autophagy Pathway .
Caption: P-glycoprotein (P-gp) Efflux Pathway Inhibition.
Caption: Potential Activation of the Autophagy Pathway.
Experimental Workflow for Toxicity Assessment
The following workflow outlines a general approach for assessing the toxicity of this compound derivatives.
Caption: General Experimental Workflow for Toxicity Profiling.
References
- 1. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poisonsinfo.health.qld.gov.au [poisonsinfo.health.qld.gov.au]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pepluanin A vs. Cyclosporin A: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pepluanin A and Cyclosporin A as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development programs.
Executive Summary
P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a significant contributor to the failure of chemotherapy by actively transporting a wide range of anticancer drugs out of tumor cells. The development of P-gp inhibitors is a critical strategy to overcome MDR. This guide focuses on two such inhibitors: this compound, a natural jatrophane diterpene, and Cyclosporin A, a well-established immunosuppressant with known P-gp inhibitory activity. Experimental evidence suggests that this compound is a more potent P-gp inhibitor than Cyclosporin A, exhibiting at least a twofold higher efficiency in inhibiting P-gp-mediated drug transport.[1][2][3][4]
Quantitative Comparison of P-gp Inhibition
The following table summarizes the available quantitative data for this compound and Cyclosporin A in P-gp inhibition. It is important to note that the direct comparative data comes from a daunomycin efflux assay, while the IC50 value for Cyclosporin A is from a separate study.
| Compound | Relative Potency (Daunomycin Efflux Assay) | IC50 Value | Cell Line(s) Used | Reference |
| This compound | At least 2-fold more potent than Cyclosporin A | Not explicitly reported | K562/R7 (human leukemic cells) | [5] |
| Cyclosporin A | Reference compound | ~3.2 µM | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate P-gp inhibition.
Daunorubicin Efflux Assay (Flow Cytometry)
This assay directly measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent anticancer drug daunorubicin.[6][7][8][9]
-
Cell Culture: P-gp overexpressing cells (e.g., K562/Dox) and the parental sensitive cell line (e.g., K562) are cultured to 70-80% confluency.
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test compounds (this compound or Cyclosporin A) or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.
-
Daunorubicin Loading: Daunorubicin is added to the cell suspension at a final concentration of 5-10 µM and incubated for 30-60 minutes at 37°C to allow for drug uptake.
-
Efflux: Cells are washed with ice-cold PBS to remove extracellular daunorubicin and resuspended in a fresh, drug-free medium (containing the respective inhibitors). The cells are then incubated for 1-2 hours at 37°C to allow for drug efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of daunorubicin is measured using a flow cytometer. A decrease in the efflux of daunorubicin (i.e., higher intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell populations is determined. The percentage of inhibition is calculated relative to the control (cells treated with daunorubicin alone).
Rhodamine 123 Efflux Assay
This is another common functional assay to assess P-gp activity using the fluorescent substrate rhodamine 123.[10][11]
-
Cell Seeding: P-gp overexpressing cells are seeded in 96-well plates.
-
Incubation with Inhibitor and Rhodamine 123: Cells are incubated with various concentrations of the test inhibitor and a fixed concentration of rhodamine 123 for a specified time (e.g., 60-90 minutes) at 37°C.
-
Washing: The cells are washed with cold PBS to remove the extracellular dye and inhibitor.
-
Efflux Period: The cells are incubated in a fresh, dye-free medium (containing the inhibitor) for an additional period (e.g., 60 minutes) to allow for efflux.
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a fluorescence plate reader. Increased intracellular fluorescence indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.
-
Membrane Preparation: Membranes from cells overexpressing P-gp are isolated.
-
Assay Reaction: The membranes are incubated with ATP and the test compound in an appropriate buffer.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The change in ATPase activity in the presence of the inhibitor compared to the basal activity is determined.
Mechanism of Action and Signaling Pathways
P-glycoprotein utilizes the energy from ATP hydrolysis to undergo conformational changes that result in the efflux of substrates from the cell. Inhibitors can interfere with this process through various mechanisms.
Cyclosporin A is known to directly interact with P-gp. Studies have identified its major binding site to be located between the transmembrane domains 11 and 12 of the protein. By binding to this site, Cyclosporin A likely hinders the conformational changes necessary for substrate transport.
While the exact binding site of This compound on P-gp has not been fully elucidated, structure-activity relationship studies of related jatrophane diterpenes suggest that the substitution pattern at specific positions on the molecule is crucial for its inhibitory activity.[2] It is hypothesized that these compounds interact with a hydrophobic pocket on P-gp, potentially near the nucleotide-binding domains or within the transmembrane domains, thereby allosterically or competitively inhibiting substrate binding and/or transport.
Below are diagrams illustrating the P-gp efflux mechanism and a typical experimental workflow for evaluating P-gp inhibitors.
Caption: P-glycoprotein mediated drug efflux and its inhibition.
Caption: Experimental workflow for a P-gp inhibition assay.
Conclusion
The available data strongly indicates that this compound is a more potent inhibitor of P-glycoprotein than Cyclosporin A.[1][2][3][4] This makes this compound and other related jatrophane diterpenes promising lead compounds for the development of novel MDR modulators. Further research is warranted to fully characterize the inhibitory mechanism of this compound, determine its precise binding site on P-gp, and establish its in vivo efficacy and safety profile. For researchers in the field of drug development, the superior potency of this compound suggests it may be a more effective agent for overcoming P-gp-mediated multidrug resistance in cancer and enhancing the delivery of drugs to P-gp-protected sanctuaries.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of flow cytometry for multidrug resistance detection in low resistance K562 cells using daunorubicin and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Daunorubicin efflux assay in determining multidrug resistance of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating Pepluanin A as a Third-Generation P-glycoprotein Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pepluanin A with established third-generation P-glycoprotein (P-gp) inhibitors, supported by available experimental data. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents. The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer therapies.
Introduction to P-glycoprotein Inhibitor Generations
P-gp inhibitors are broadly categorized into three generations based on their specificity, potency, and clinical tolerability:
-
First-Generation: These were incidentally discovered to have P-gp inhibitory effects and include drugs like Verapamil and Cyclosporin A. Their use is limited by low potency, high toxicity, and off-target effects at the concentrations required for P-gp inhibition.
-
Second-Generation: Developed through the modification of first-generation agents, this group, including Dexverapamil and Valspodar, showed improved potency and specificity. However, they often still exhibited significant interactions with other drug-metabolizing enzymes, leading to unfavorable pharmacokinetic interactions.
-
Third-Generation: These inhibitors, such as Tariquidar and Zosuquidar, were specifically designed for high potency and selectivity for P-gp, with reduced off-target effects.[1][2][3] While they have shown promise in preclinical studies, clinical success has been limited.[2]
This compound, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent P-gp inhibitor, demonstrating activity that surpasses first-generation inhibitors.[4] This guide evaluates its potential as a third-generation P-gp inhibitor by comparing its performance characteristics with those of established third-generation compounds.
Comparative Analysis of P-gp Inhibitors
The following table summarizes the available quantitative data for this compound and the third-generation P-gp inhibitors, Tariquidar and Zosuquidar. It is important to note that the data for this compound comes from a daunomycin efflux assay, while the data for Tariquidar and Zosuquidar are from various assays, highlighting the need for direct comparative studies under identical experimental conditions.
| Inhibitor | Class | IC50 / Ki Value | Assay Method | Cell Line | Reference |
| This compound | Jatrophane Diterpene | Potency > 2x Cyclosporin A | Daunomycin Efflux | K562/R7 (human leukemic cells) | [5] |
| Tariquidar | Third-Generation | Kd: 5.1 nM | Radioligand Binding | - | [6] |
| IC50: ~40 nM | P-gp Mediated Transport | - | [7] | ||
| Zosuquidar | Third-Generation | Ki: 59 nM | P-gp Inhibition | - | [8][9] |
| IC50: 6.56 ± 1.92 nM | Calcein-AM Assay | MDCKII-MDR1 | [5] | ||
| IC50: 417 ± 126 nM (conventional method) | Calcein-AM Assay | MDCKII-MDR1 | [5] | ||
| Verapamil | First-Generation | IC50: 1.1 ± 0.4 µM (in presence of Zosuquidar) | Daunorubicin Cytotoxicity | K562/DOX | [10] |
| Cyclosporin A | First-Generation | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Daunomycin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate daunomycin from multidrug-resistant cells.
Workflow:
Figure 1. Workflow for the Daunomycin Efflux Assay.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/R7) to a suitable density.
-
Substrate Loading: Incubate the cells with a known concentration of daunomycin for a specified time (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunomycin.
-
Inhibitor Treatment: Resuspend the cells in a buffer containing various concentrations of the test inhibitor (e.g., this compound) or a control vehicle.
-
Efflux: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow for P-gp-mediated efflux of daunomycin.
-
Fluorescence Measurement: Measure the intracellular fluorescence of daunomycin using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of daunomycin efflux inhibition by comparing the fluorescence in inhibitor-treated cells to that in control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of daunomycin efflux.
Calcein-AM Efflux Assay
This high-throughput assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is converted to the fluorescent Calcein by intracellular esterases. P-gp activity is measured by the efflux of Calcein-AM, leading to reduced intracellular fluorescence.
Workflow:
Figure 2. Workflow for the Calcein-AM Efflux Assay.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1) into a 96-well plate and culture until they form a confluent monolayer.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor or control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add Calcein-AM to each well at a final concentration of approximately 1 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for Calcein-AM uptake and its conversion to fluorescent Calcein.
-
Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Data Analysis: The increase in fluorescence in the presence of an inhibitor is proportional to the degree of P-gp inhibition. Calculate the IC50 value from the dose-response curve.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123. Inhibition of P-gp leads to increased intracellular accumulation of the dye.
Workflow:
Figure 3. Workflow for the Rhodamine 123 Accumulation Assay.
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells in a suitable buffer.
-
Incubation: Incubate the cells with a fixed concentration of Rhodamine 123 (e.g., 5 µM) in the presence of varying concentrations of the test inhibitor for 30-60 minutes at 37°C.[9]
-
Washing: Terminate the incubation by washing the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the cell suspension by flow cytometry.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence indicates P-gp inhibition. Calculate the IC50 value from the concentration-response curve.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.
Workflow:
Figure 4. Workflow for the P-gp ATPase Activity Assay.
Protocol:
-
Membrane Preparation: Isolate membrane vesicles from cells overexpressing P-gp.
-
Assay Reaction: Incubate the membrane vesicles with the test compound at various concentrations in a reaction buffer containing Mg-ATP at 37°C.[11]
-
Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
Data Analysis: Determine the effect of the test compound on the basal and substrate-stimulated P-gp ATPase activity. Third-generation inhibitors typically inhibit the basal and substrate-stimulated ATPase activity of P-gp.
Mechanism of Action of Third-Generation P-gp Inhibitors
The signaling pathway below illustrates the mechanism by which P-gp inhibitors, particularly third-generation inhibitors, restore the efficacy of chemotherapeutic drugs in multidrug-resistant cancer cells.
Figure 5. Mechanism of P-gp Inhibition in MDR Cancer Cells.
Conclusion
The available evidence strongly suggests that this compound is a highly potent P-gp inhibitor, with activity surpassing that of the first-generation inhibitor Cyclosporin A.[4] Its natural origin and high potency make it a promising candidate for further investigation as a third-generation P-gp inhibitor. However, to definitively validate its classification, direct comparative studies against established third-generation inhibitors like Tariquidar and Zosuquidar are essential. Such studies should employ standardized in vitro assays, including Calcein-AM, Rhodamine 123 accumulation, and ATPase activity assays, to generate comparable IC50 values and a comprehensive understanding of its mechanism of action. Further research into its specificity for P-gp over other ABC transporters and its in vivo efficacy and safety profile will be crucial for its development as a clinical agent to combat multidrug resistance in cancer.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
Pepluanin A vs. Zosuquidar: A Comparative Guide to P-glycoprotein Inhibition in Multidrug-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two P-glycoprotein (P-gp) inhibitors, Pepluanin A and zosuquidar, in multidrug-resistant (MDR) cancer models. The data presented is based on available preclinical research to inform further investigation and drug development efforts in overcoming cancer chemoresistance.
Overview of P-glycoprotein and Multidrug Resistance
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. Both this compound and zosuquidar are potent inhibitors of P-gp, aiming to restore the efficacy of conventional chemotherapy in resistant tumors.
Comparative Efficacy and Potency
While direct head-to-head comparative studies are limited, the available data allows for a substantive comparison of this compound and zosuquidar in their capacity to inhibit P-gp and reverse multidrug resistance.
Zosuquidar is a third-generation, highly potent and specific P-gp inhibitor with a reported Ki value of approximately 59-60 nM.[1][2][3] It has demonstrated significant efficacy in reversing P-gp-mediated resistance in various cancer cell lines. For instance, at a concentration of 0.3 µM, zosuquidar enhanced the cytotoxicity of daunorubicin in K562/DOX leukemia cells by more than 45.5-fold.[4]
Quantitative Data Summary
| Parameter | This compound | Zosuquidar |
| Target | P-glycoprotein (P-gp) | P-glycoprotein (P-gp) |
| Mechanism of Action | Inhibition of P-gp mediated drug efflux | Competitive inhibition of P-gp mediated drug efflux[3] |
| Ki for P-gp | Data not available | ~59-60 nM[1][2][3] |
| Efficacy in MDR Models | Outperforms cyclosporin A by at least 2-fold in inhibiting daunomycin transport[5] | >45.5-fold enhancement of daunorubicin cytotoxicity in K562/DOX cells at 0.3 µM[4] |
| Cytotoxicity (IC50) | Data not available | 6 µM - 16 µM in various sensitive and MDR cell lines[3] |
Mechanism of Action and Signaling Pathways
Both this compound and zosuquidar exert their effects by directly interacting with the P-glycoprotein transporter, thereby inhibiting its function. This leads to an increased intracellular accumulation of chemotherapeutic drugs in MDR cancer cells, ultimately restoring their cytotoxic effects.
Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound and zosuquidar.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of P-gp inhibitors like this compound and zosuquidar.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds alone and in combination with chemotherapeutic agents.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
P-gp Substrate Accumulation Assay (e.g., Rhodamine 123 or Daunorubicin)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from MDR cells.
-
Cell Preparation: MDR cells are harvested and washed.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the P-gp inhibitor (e.g., this compound or zosuquidar) at various concentrations.
-
Substrate Loading: A fluorescent P-gp substrate (e.g., rhodamine 123 or daunorubicin) is added to the cells.
-
Incubation: Cells are incubated to allow for substrate uptake and efflux.
-
Washing: Cells are washed with cold buffer to stop the transport process.
-
Analysis: The intracellular fluorescence is measured using a flow cytometer or fluorescence microplate reader. An increase in intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition.
Caption: Experimental workflow for a P-gp substrate accumulation assay.
Conclusion
Both this compound and zosuquidar are potent inhibitors of P-glycoprotein and show significant promise in overcoming multidrug resistance in cancer. Zosuquidar is a well-characterized third-generation inhibitor with extensive preclinical and clinical data. This compound, a natural product, demonstrates high potency in preclinical models, warranting further investigation to quantify its efficacy and elucidate its full potential as a chemosensitizing agent. The choice between these compounds for further research and development may depend on factors such as their pharmacokinetic profiles, toxicity, and the specific context of the MDR cancer being targeted. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Pepluanin A in the Landscape of Multidrug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of MDR inhibitors that can circumvent this efflux is a critical area of research. This guide provides a comparative analysis of Pepluanin A, a potent natural product MDR inhibitor, in the context of other well-established inhibitors, supported by experimental data and detailed methodologies.
This compound: A Potent P-glycoprotein Inhibitor
This compound is a jatrophane diterpene isolated from the plant Euphorbia peplus. It has been identified as a highly potent inhibitor of P-glycoprotein (P-gp/ABCB1), one of the most clinically relevant MDR transporters. Studies have shown that this compound can effectively reverse P-gp-mediated MDR in various cancer cell lines.
Comparative Analysis of MDR Inhibitor Potency
The efficacy of MDR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cytotoxicity and their half-maximal effective concentration (EC50) for reversing drug resistance. The following table summarizes the available data for this compound and other representative MDR inhibitors. It is important to note that direct comparative studies across a wide range of cell lines and resistance mechanisms for this compound are limited. Much of the data for jatrophane diterpenes is presented as a class.
| Inhibitor Class | Compound | Target Transporter(s) | Cell Line | Chemotherapeutic | Reversal Activity (IC50/EC50/RF) | Reference |
| Jatrophane Diterpene | This compound | P-gp | N/A | Daunomycin | Outperforms Cyclosporin A by at least 2-fold in P-gp transport inhibition | [1] |
| Jatrophane Diterpene | Compound 9 (from E. sororia) | P-gp | MCF-7/ADR | Adriamycin | RF = 36.82 at 10 µM | [2] |
| Jatrophane Diterpene | Compounds 7 & 8 (from E. esula) | P-gp | MCF-7/ADR | Adriamycin | RF = 12.9 and 12.3 at 10 µM (comparable to Verapamil RF=13.7) | [2] |
| Jatrophane Diterpene | Compound 26 (from P. tithymaloides) | P-gp | HepG2/ADR, MCF-7/ADR | Adriamycin | Greater chemoreversal than Tariquidar | [3][4] |
| First-Generation | Verapamil | P-gp | CHO-Adrr | Adriamycin | 15-fold decrease in Adriamycin IC50 at 10 µM | [5] |
| First-Generation | Cyclosporin A | P-gp | N/A | N/A | Relative efficiency: PSC-833 > Cyclosporin A > Verapamil | [6] |
| Third-Generation | Tariquidar | P-gp, BCRP | N/A | (R)-[11C]verapamil | EC50 = 561±24 ng/mL (in humans) | [7] |
IC50: Half-maximal inhibitory concentration for cell viability. EC50: Half-maximal effective concentration for MDR reversal. RF: Resistance Fold, the ratio of the IC50 of a chemotherapeutic agent in the absence and presence of the MDR inhibitor. N/A: Data not available from the searched sources.
Cross-Resistance Profile of this compound
A critical aspect of evaluating a new MDR inhibitor is its cross-resistance profile, i.e., its effectiveness against cancer cells that have developed resistance through mechanisms other than its primary target. The primary mechanism of action for this compound and other jatrophane diterpenes is the inhibition of P-glycoprotein.
Therefore, the activity of this compound against non-P-gp mediated MDR remains an important area for future research. The development of resistance to this compound itself has also not been extensively studied.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methodologies used to evaluate it, the following diagrams illustrate the P-gp efflux mechanism and a typical experimental workflow for screening MDR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of standard protocols used in the evaluation of MDR inhibitors.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which an inhibitor becomes toxic to cells, which is essential for distinguishing MDR reversal from direct cytotoxic effects.[8][9][10][11]
Objective: To determine the IC50 value of a compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Plating: Seed cancer cells (both drug-sensitive parental and MDR variants) in 96-well plates at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) for a specified period (typically 48-72 hours). Include untreated and vehicle-treated controls.[11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
This assay directly measures the ability of a compound to inhibit the efflux function of P-gp.
Objective: To assess the P-gp inhibitory activity of a compound.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular Rhodamine 123 accumulation, which can be quantified by flow cytometry or fluorescence microscopy.[5][6][12][13]
Protocol:
-
Cell Preparation: Harvest MDR cells (e.g., K562/ADR, MCF-7/ADR) and resuspend them in an appropriate buffer or medium.
-
Inhibitor Pre-incubation: Incubate the cells with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and an untreated control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 1 µg/mL and incubate for a further 30-60 minutes at 37°C to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and the inhibitor, then resuspend in fresh medium (with or without the inhibitor, depending on the experimental design) and incubate for an efflux period (e.g., 1-2 hours) at 37°C.
-
Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the transport process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The EC50 for P-gp inhibition can be determined by plotting the MFI against the inhibitor concentration.
Conclusion
This compound stands out as a potent, naturally derived P-glycoprotein inhibitor with significant potential for reversing multidrug resistance in cancer. Its high potency, as suggested by preliminary comparisons with established inhibitors like Cyclosporin A, makes it an attractive lead compound for further development. However, a comprehensive understanding of its clinical potential is currently hampered by the lack of data on its cross-resistance profile against other important MDR transporters such as MRP1 and BCRP. Future research should focus on elucidating the activity of this compound and other jatrophane diterpenes against a broader range of MDR mechanisms to fully assess their therapeutic promise in overcoming chemoresistance. The detailed experimental protocols provided in this guide offer a framework for such comparative studies, ensuring data consistency and reliability in the ongoing search for effective MDR modulators.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein mediated interaction between (R)-[11C]verapamil and tariquidar at the human blood-brain barrier studied with positron emission tomography, a comparison with rat data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
Validating the P-glycoprotein Binding Site of Pepluanin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the binding of Pepluanin A to P-glycoprotein (P-gp), a key transporter in multidrug resistance. The following sections detail experimental data for this compound and established P-gp inhibitors, comprehensive protocols for essential validation assays, and visual workflows to illustrate the scientific methodology.
Data Presentation: Comparative Inhibitory Effects on P-glycoprotein
Table 1: P-gp Inhibition by this compound (Daunorubicin Efflux Assay)
| Compound | Cell Line | Substrate | IC50 | Relative Potency |
| This compound | Mouse Lymphoma | Daunomycin | Data not available | ≥ 2x Cyclosporin A |
| Cyclosporin A | Mouse Lymphoma | Daunomycin | Data not available | Reference |
Table 2: Comparative IC50 Values of P-gp Inhibitors in Rhodamine 123 Accumulation Assays
| Compound | Cell Line | IC50 (µM) |
| Verapamil | MCF7R | ~5.2[1] |
| Cyclosporin A | MCF7R | ~5.6[1] |
Table 3: Comparative IC50 Values of P-gp Inhibitors in ATPase Activity Assays
| Compound | Assay Conditions | IC50 (µM) |
| Verapamil | P-gp Vesicles | ~3.9[1] |
| Cyclosporin A | P-gp Membranes | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's binding to P-gp.
Fluorescent Substrate Efflux Assay (Daunorubicin or Rhodamine 123)
This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp. A higher intracellular fluorescence indicates greater inhibition of P-gp.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR, K562/Dox) and a parental cell line (e.g., MCF7, K562).
-
Daunorubicin or Rhodamine 123 stock solution.
-
This compound and reference inhibitors (Verapamil, Cyclosporin A).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in cell culture medium.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate (e.g., 5 µM Daunorubicin or 5.25 µM Rhodamine 123) to each well and incubate for 30-60 minutes at 37°C.[1]
-
Washing: Aspirate the loading solution and wash the cells twice with ice-cold PBS to remove the extracellular substrate.
-
Efflux: Add fresh, pre-warmed medium (containing the respective inhibitor concentrations) to the cells and incubate for 30-60 minutes at 37°C to allow for efflux.
-
Fluorescence Measurement:
-
Plate Reader: Lyse the cells and measure the intracellular fluorescence.
-
Flow Cytometer: Harvest the cells and measure the fluorescence of individual cells.
-
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
P-gp ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp. P-gp substrates and inhibitors can modulate this activity.
Materials:
-
P-gp-containing membrane vesicles.
-
ATP detection reagent (e.g., P-gp-Glo™ Assay System).
-
This compound and reference compounds (Verapamil, sodium orthovanadate).
-
Assay buffer.
-
White opaque 96-well plates.
-
Luminometer.
Protocol:
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add P-gp membranes, the test compound (this compound or reference inhibitors) at various concentrations, and the assay buffer. Include controls with a known P-gp substrate (e.g., verapamil) and a known inhibitor (e.g., sodium orthovanadate).
-
Initiation of Reaction: Add MgATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for 40 minutes.
-
ATP Detection: Add the ATP detection reagent to each well. This reagent will measure the amount of remaining ATP.
-
Luminescence Measurement: Incubate at room temperature for 20 minutes to stabilize the luminescent signal and then measure the luminescence.
-
Data Analysis: A decrease in luminescence corresponds to ATP consumption by P-gp. Calculate the change in relative light units (ΔRLU) to determine the effect of the test compound on P-gp ATPase activity.
Molecular Docking
This computational method predicts the binding pose and affinity of a ligand to a protein target.
Software:
-
Molecular docking software (e.g., AutoDock Vina, Glide).
-
Molecular visualization software (e.g., PyMOL, VMD).
-
Protein and ligand preparation tools.
Protocol:
-
Protein Preparation: Obtain the 3D structure of human P-gp from the Protein Data Bank (PDB). Prepare the protein by adding polar hydrogens, assigning charges, and removing water molecules.
-
Ligand Preparation: Generate the 3D structure of this compound and known inhibitors. Optimize their geometry and assign charges.
-
Grid Generation: Define the binding site on the P-gp structure. This is typically a large, hydrophobic cavity within the transmembrane domains. Generate a grid box that encompasses this entire binding region.
-
Docking Simulation: Perform the docking of this compound and the reference compounds into the defined binding site of P-gp using the chosen docking software. The software will generate multiple possible binding poses and estimate the binding energy for each.
-
Analysis of Results: Analyze the docking poses and binding energies. The pose with the lowest binding energy is generally considered the most favorable. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the P-gp binding site.
Mandatory Visualizations
Caption: Experimental workflow for validating the P-gp binding site of this compound.
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Caption: Logical framework for validating this compound's interaction with P-gp.
References
In Vivo Comparative Efficacy of Pepluanin A and Known MDR Modulators: A Research Guide
Disclaimer: As of late 2025, direct in vivo comparative studies of Pepluanin A against other known multidrug resistance (MDR) modulators have not been published in peer-reviewed literature. This compound, a jatrophane diterpene from Euphorbia peplus, has demonstrated significant potential in preclinical in vitro models. This guide provides a comparative overview based on available in vitro data for this compound alongside representative in vivo data for established MDR modulators—Verapamil, Cyclosporin A, and Tariquidar—to offer a baseline for future research.
Introduction to Multidrug Resistance Modulation
Multidrug resistance (MDR) remains a critical barrier to effective cancer chemotherapy. The most common mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing intracellular concentrations of chemotherapeutic agents to sub-lethal levels. MDR modulators aim to reverse this effect by inhibiting P-gp, thereby restoring the cytotoxic efficacy of anticancer drugs. This guide examines the current state of knowledge on this compound in comparison to well-established first and third-generation P-gp inhibitors.
Comparative Performance Data
Due to the absence of direct in vivo comparisons, this section presents key in vitro efficacy data for this compound and representative in vivo data for established modulators.
Table 1: In Vitro P-gp Modulation Efficacy
This table summarizes the comparative potency of this compound and Cyclosporin A in inhibiting P-gp-mediated drug transport in a human chronic myeloid leukemia cell line.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Fold-Change vs. Cyclosporin A |
| This compound | K562/R7 | Daunomycin Efflux Inhibition | ~0.7 | ~2x more potent |
| Cyclosporin A | K562/R7 | Daunomycin Efflux Inhibition | ~1.4 | - |
Data derived from an in vitro study demonstrating this compound outperforms Cyclosporin A by a factor of at least 2 in inhibiting Pgp-mediated daunomycin transport.
Table 2: Representative In Vivo Efficacy of Known MDR Modulators
This table provides example data from separate in vivo studies on established MDR modulators, illustrating their efficacy in enhancing chemotherapy in tumor-bearing mouse models. This data serves as a benchmark for what may be expected from future in vivo studies of this compound.
| Modulator | Chemotherapy Agent | Mouse Model | Tumor Growth Inhibition (Combination vs. Chemo Alone) |
| Verapamil | Doxorubicin | P388/ADR Leukemia | Increased lifespan by ~50-70% |
| Cyclosporin A | Doxorubicin | CC531 Colon Carcinoma Xenograft | Enabled a suboptimal doxorubicin dose to become as effective as the maximal tolerable dose |
| Tariquidar | Doxorubicin | MC26 Colon Carcinoma Xenograft | Significant reduction in tumor growth rate (P < 0.001) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro P-gp-Mediated Daunomycin Transport Assay
This protocol was utilized to assess the P-gp inhibitory activity of this compound and Cyclosporin A.
-
Cell Culture: A daunomycin-resistant human chronic myeloid leukemia cell line (K562/R7), which overexpresses P-gp, is maintained in appropriate culture conditions.
-
Compound Preparation: this compound and Cyclosporin A are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Daunomycin Loading: K562/R7 cells are pre-loaded with the fluorescent P-gp substrate, daunomycin.
-
Inhibition Assay: The daunomycin-loaded cells are incubated with varying concentrations of the test modulators (this compound or Cyclosporin A).
-
Fluorescence Measurement: The intracellular accumulation of daunomycin is measured using flow cytometry. Inhibition of P-gp-mediated efflux results in higher intracellular fluorescence.
-
Data Analysis: The concentration of the modulator that inhibits 50% of the daunomycin efflux (IC₅₀) is calculated from the dose-response curves.
General Protocol for In Vivo MDR Reversal in a Xenograft Model
The following is a generalized protocol representative of studies evaluating MDR modulators like Tariquidar in solid tumor xenografts.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A human cancer cell line with known P-gp overexpression and resistance to a specific chemotherapeutic agent (e.g., MC26 colon carcinoma) is implanted subcutaneously into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to various treatment groups: vehicle control, chemotherapy alone, MDR modulator alone, and combination of chemotherapy and MDR modulator.
-
Treatment Administration: The MDR modulator (e.g., Tariquidar) is typically administered orally or via intraperitoneal injection shortly before the intravenous administration of the chemotherapeutic agent (e.g., Doxorubicin). Treatment schedules can vary (e.g., once daily, multiple times per week).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the combination therapy compared to chemotherapy alone.
Visualizations: Pathways and Workflows
Mechanism of P-glycoprotein Inhibition
The diagram below illustrates the fundamental mechanism by which MDR modulators reverse P-gp-mediated drug resistance in cancer cells.
Caption: P-gp Inhibition by MDR Modulators.
Experimental Workflow for In Vivo MDR Reversal Studies
This diagram outlines the typical workflow for conducting an in vivo study to evaluate the efficacy of an MDR modulator in a xenograft model.
Caption: Workflow for In Vivo MDR Modulator Efficacy Testing.
Assessing the Specificity of Pepluanin A for P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pepluanin A with other known inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to objectively assess the specificity and potency of this compound as a P-gp inhibitor.
Introduction to this compound and P-glycoprotein
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.[1] This process plays a crucial role in limiting the oral bioavailability of many drugs and is a major mechanism of multidrug resistance (MDR) in cancer cells.[1] this compound, a jatrophane diterpene isolated from Euphorbia peplus L., has been identified as a potent inhibitor of P-gp.[2] This guide aims to evaluate the specificity of this compound for P-gp by comparing its activity with other well-characterized inhibitors and detailing the experimental methodologies used for such assessments.
Quantitative Comparison of P-glycoprotein Inhibitors
While a specific IC50 value for this compound has not been widely reported in publicly available literature, studies by Corea et al. (2004) have demonstrated its high potency. Their research indicated that this compound is at least twice as effective as Cyclosporin A in inhibiting P-gp-mediated daunomycin transport.[2] The following table summarizes the reported IC50 values for commonly used P-gp inhibitors for comparative purposes.
| Inhibitor | IC50 Value (µM) | Assay Type | Cell Line | Reference |
| This compound | Not Reported | Daunomycin Efflux | K562/R7 | [2] |
| Verapamil | 2.9 - 11.8 | Rhodamine 123 Accumulation | MCF7R | [3][4] |
| Cyclosporin A | 1.9 - 5.0 | Rhodamine 123 Accumulation | MCF7R | [3][4] |
| Tariquidar | 0.043 | Digoxin Transport | LLC-PK1-MDR1 | [5] |
| Elacridar (GF120918) | 0.05 | Rhodamine 123 Accumulation | MCF7R | [3] |
Specificity of this compound
Direct experimental data on the selectivity of this compound for P-gp over other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), is limited. However, studies on other jatrophane and lathyrane diterpenes, the chemical class to which this compound belongs, have shown them to be potent and specific inhibitors of P-gp with no significant activity against BCRP. Furthermore, some jatrophane analogues have demonstrated only weak inhibitory effects on MRP2 and MRP3.[6] This suggests that this compound is likely to exhibit a high degree of specificity for P-glycoprotein. Further investigation is warranted to definitively characterize its selectivity profile.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess P-gp inhibition.
Daunomycin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate daunorubicin from cells overexpressing P-gp.
Principle: P-gp actively transports daunorubicin out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular daunorubicin fluorescence.
Protocol:
-
Cell Culture: Human leukemia cells overexpressing P-gp (e.g., K562/R7) are cultured to 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
-
Daunorubicin Loading: Cells are incubated with 5 µM daunorubicin for 1 hour at 37°C to allow for intracellular accumulation.
-
Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunorubicin.
-
Inhibitor Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Cyclosporin A) in a fresh medium for 1-2 hours at 37°C.
-
Fluorescence Measurement: The intracellular fluorescence of daunorubicin is measured using a fluorescence microplate reader or flow cytometer (Excitation: 485 nm, Emission: 590 nm).
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to determine the inhibitory activity.
Rhodamine 123 Accumulation Assay
This is another widely used method to assess P-gp inhibition, utilizing the fluorescent substrate Rhodamine 123.[3][4]
Principle: Rhodamine 123 is a substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.[3][4]
Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR) and their parental sensitive cell line (e.g., MCF7) are cultured.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test compound for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Rhodamine 123 is added to a final concentration of 5 µM and incubated for another 60-90 minutes at 37°C.
-
Washing: Cells are washed with cold PBS.
-
Cell Lysis: Cells are lysed with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Fluorescence Quantification: The intracellular fluorescence is measured using a fluorometer (Excitation: 485 nm, Emission: 525 nm).
P-gp ATPase Activity Assay
This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.[7][8]
Principle: P-gp is an ATPase, and its transport cycle is fueled by ATP hydrolysis. Substrates can stimulate this ATPase activity, while inhibitors can either stimulate or inhibit it depending on their mechanism of action. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[7][8]
Protocol:
-
Membrane Preparation: P-gp-containing membranes are prepared from P-gp overexpressing cells or insect cells infected with a baculovirus carrying the human MDR1 cDNA.
-
Assay Reaction: The reaction mixture contains P-gp membranes, the test compound at various concentrations, and Mg-ATP in an appropriate buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: The amount of inorganic phosphate released is quantified colorimetrically using a reagent like malachite green.
-
Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity (no compound) is determined.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the mechanism of P-gp mediated efflux.
Caption: Workflow for the Daunomycin Efflux Assay.
Caption: Workflow for the Rhodamine 123 Accumulation Assay.
Caption: Workflow for the P-gp ATPase Activity Assay.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by this compound.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wlv.openrepository.com [wlv.openrepository.com]
- 7. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Pepluanin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Pepluanin A is paramount. This document provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this jatrophane diterpene, a potent P-glycoprotein (P-gp) inhibitor.
Given its biological activity, this compound should be handled as a cytotoxic compound. All waste materials contaminated with this compound must be segregated and disposed of following institutional and national guidelines for cytotoxic waste. The primary method of disposal for cytotoxic waste is high-temperature incineration.
Key Data for Handling and Disposal
A summary of the essential chemical data for this compound is provided below to inform safe handling and potential decontamination procedures.
| Property | Value |
| Molecular Formula | C₄₃H₅₁NO₁₅ |
| Molecular Weight | 821.9 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |
| Storage | Desiccate at -20°C.[1] |
Experimental Protocols for Disposal
While specific degradation protocols for this compound are not available, the following general procedures for the disposal of cytotoxic waste are mandatory.
Segregation and Collection of this compound Waste
-
Solid Waste: All solid waste contaminated with this compound (e.g., personal protective equipment (PPE), pipette tips, vials, contaminated labware) must be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled with a cytotoxic waste symbol and the name "this compound Waste."
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the solvents used.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of immediately into a designated cytotoxic sharps container.
Decontamination of Work Surfaces and Equipment
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Wipe surfaces with a detergent solution to remove any visible contamination, followed by a deactivating agent.
-
While specific deactivation agents for this compound have not been documented, general chemical degradation methods for cytotoxic drugs include treatment with oxidizing agents or alkaline hydrolysis.[1] For example, a 2% sodium hypochlorite solution can be used to clean contaminated surfaces.[1]
-
After the contact time with the deactivating agent, wipe the surfaces with 70% ethanol or isopropanol to remove any residue.
Final Disposal
-
All segregated and labeled this compound waste containers must be collected by a licensed hazardous waste disposal service.
-
The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration at a licensed facility.[1] This process ensures the complete destruction of the cytotoxic compounds.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling Pepluanin A
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Pepluanin A. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of this potent bioactive compound.
This compound is a jatrophane diterpene isolated from Euphorbia peplus and is recognized for its potent biological activity, notably as an inhibitor of P-glycoprotein (P-gp). Due to its high potency, stringent safety measures are imperative during handling, storage, and disposal to prevent accidental exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel must don the following PPE before handling this compound. This is a non-negotiable safety standard.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. Change the outer pair immediately upon contamination. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required. |
| Respiratory | Fume Hood | All handling of this compound in solid or solution form must be conducted within a certified chemical fume hood. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure location.
-
For long-term stability, it is recommended to desiccate at -20°C.
Preparation of Solutions:
-
All weighing of solid this compound and preparation of stock solutions must be performed in a chemical fume hood.
-
Use disposable equipment where possible to avoid cross-contamination.
-
This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.
Experimental Use:
-
Clearly label all vessels containing this compound.
-
Work in a well-ventilated area, preferably within a fume hood, especially when working with volatile solvents.
-
In case of a spill, immediately alert laboratory personnel and follow the established spill cleanup procedure for potent compounds.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams.
Disposal Procedure:
-
All hazardous waste containers must be kept closed when not in use.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management service.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
